N,N'-Dimethyloxamide

Catalog No.
S600890
CAS No.
615-35-0
M.F
C4H8N2O2
M. Wt
116.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethyloxamide

CAS Number

615-35-0

Product Name

N,N'-Dimethyloxamide

IUPAC Name

N,N'-dimethyloxamide

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

IPZCJUOJSODZNK-UHFFFAOYSA-N

SMILES

CNC(=O)C(=O)NC

Synonyms

N,N'-dimethyloxamide

Canonical SMILES

CNC(=O)C(=O)NC

The exact mass of the compound N,N'-Dimethyloxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80645. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dimethyloxamide safety data sheet and handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Basic Properties

The table below summarizes the core identifying information and physical characteristics of N,N'-Dimethyloxamide.

Property Description
CAS Number 615-35-0 [1] [2]
Molecular Formula C₄H₈N₂O₂ [1] [2]
Molecular Weight 116.12 g/mol [1] [2]
Synonyms N,N'-Dimethyloxalamide; N¹,N²-Dimethylethanediamide [2]
Melting Point 215-217 °C (lit.) [1] [2]
Density 1.091±0.06 g/cm³ (Predicted) [2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol [2]
Form Crystals [2]
Log P -1.11 [3]

Hazard and Handling Information

The available hazard information is limited. One source lists the following [2]:

  • Hazard Codes: Xi - Irritant
  • Risk Statements (R-codes):
    • R36/37/38: Irritating to eyes, respiratory system, and skin.
  • Safety Statements (S-codes):
    • S22: Do not breathe dust.
    • S24/25: Avoid contact with skin and eyes.

Based on this hazard classification, the following handling precautions are recommended:

Handling Precautions

The following workflow outlines the standard personal protection and handling procedures for a solid chemical irritant.

G Start Handling this compound PPE Personal Protection (PPE): • Dust respirator • Safety goggles • Gloves • Lab coat Start->PPE Control Environmental Controls: • Use local exhaust ventilation • Avoid dust formation PPE->Control Handling Safe Handling: • Avoid contact with skin & eyes • Do not breathe dust • Use sealed containers Control->Handling Hygiene Hygiene Measures: • Wash hands after handling • No eating/drinking in lab area Handling->Hygiene Storage Storage: • Keep container sealed • Store in a cool, dry place Hygiene->Storage

Standard handling workflow for a solid chemical irritant.

How to Obtain a Full Safety Data Sheet

The information found does not include critical toxicological data (e.g., LD50), complete ecological information, or detailed disposal considerations. To ensure safety in your research and development work, I strongly advise you to take the following steps to obtain a complete Safety Data Sheet (SDS):

  • Contact Suppliers Directly: The most reliable source for an SDS is the chemical supplier. Several suppliers are listed in the search results, such as Hebei Chuanghai Biotechnology, Dayang Chem, and Thermo Scientific (Alfa Aesar) [1] [2]. You can visit their websites or contact them to request a current SDS for CAS 615-35-0.
  • Consult Specialized Databases: Search professional chemical safety databases like those from PubMed or TOXNET (via NIH) for toxicology literature.

References

Key Identifiers and Physical Properties of N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifying information and physical characteristics of N,N'-Dimethyloxamide.

Property Type Value / Description
CAS Registry Number 615-35-0 [1] [2] [3]
Molecular Formula C4H8N2O2 [1] [2] [3]
IUPAC Name N,N'-Dimethylethanediamide [2] [4]
Average Molecular Mass 116.12 g/mol [1] [3] [4]
Melting Point 214 - 217 °C [4] [5]
Density 1.1 ± 0.1 g/cm³ [4]
Other Names NN'-Dimethyloxamide, N,N'-Dimethyloxalamide [2] [4] [5]

Analytical Methods for Identification

For researchers, confirming the identity and purity of a compound requires analytical techniques. The following section details experimental protocols and key data for identifying this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for identifying functional groups by measuring the absorption of infrared light by chemical bonds.

  • Protocol: The IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database [3]. For solid samples, the standard KBr pellet method is typically used. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet under high pressure. This pellet is then placed in the FT-IR spectrometer for analysis.
  • Key Spectral Data: The IR spectrum is acquired in the gas phase [3]. You can access and download the digitized spectrum from the NIST Chemistry WebBook for direct comparison with your experimental data [3].
Melting Point Determination

Melting point is a classic and straightforward method for assessing the purity and identity of a solid compound.

  • Protocol:
    • Apparatus Setup: Use a melting point apparatus (e.g., capillary tube method or a modern automated melting point instrument). Ensure the instrument is properly calibrated.
    • Sample Preparation: Finely powder a small amount of the dry compound. Pack it tightly into a sealed-end capillary tube to a height of 2-3 mm.
    • Measurement: Place the capillary tube in the apparatus and heat the sample at a controlled rate (e.g., 1-2 °C per minute) as you approach the expected melting point.
    • Observation: Record the temperature range at which the sample begins to melt (first drop of liquid) and when it becomes completely liquid. A pure compound typically exhibits a sharp melting range of 1-2 °C.
  • Expected Result: A pure sample of this compound will melt between 214°C and 217°C [4] [5]. A depressed or broadened melting point suggests impurities.

Safety and Handling Information

Proper handling procedures are essential for laboratory safety.

  • Hazard Statements: This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [4].
  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors (P261). If in eyes, rinse cautiously with water for several minutes and remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) [4].

Experimental Identification Workflow

The diagram below outlines a logical workflow for identifying an unknown sample as this compound.

Start Unknown Sample Step1 Initial Characterization (Melting Point, Physical Inspection) Start->Step1 Step2 Molecular Formula & Mass Confirmation (Elemental Analysis, Mass Spectrometry) Step1->Step2 Narrow Possibilities Step3 Structural & Functional Group Analysis (IR Spectroscopy) Step2->Step3 Confirm Molecular Framework Step4 Final Identification Step3->Step4 Match with Reference Data

Identification Workflow for this compound

References

N,N'-Dimethyloxamide storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

N,N'-Dimethyloxamide Technical Data

The table below summarizes the key chemical and physical properties of this compound identified from the search results.

Property Value / Description
CAS Number 615-35-0 [1] [2] [3]
Molecular Formula C₄H₈N₂O₂ [1] [2] [3]
Molecular Weight 116.12 g/mol [1] [2] [3]
Melting Point 214-217 °C (lit.) [1] [3]
Density 1.1±0.1 g/cm³ [3]
Purity 98% [1]
Physical Form Solid powder to crystal [1] [3]
SMILES CNC(=O)C(=O)NC [1]
Hazard Statements H315-H319-H335 [3]

The general safety and storage information from the search results indicates that this compound is for Research Use Only and is not intended for diagnostic or therapeutic use [2]. One source recommends storing the chemical sealed in dry conditions at room temperature [3]. It is also advised to store it away from strong oxidizing agents due to its stability under normal temperature and pressure [3].

Forced Degradation Studies: A Methodological Framework

Forced degradation studies are essential in drug development to understand the stability of a drug substance and to develop analytical methods that can distinguish the active ingredient from its degradation products [4]. The following workflow outlines the general process for conducting these studies.

G Start Start: Define Study Objective A1 Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->A1 A2 Prepare Drug Sample (Drug Substance or Product) A1->A2 A3 Apply Stress Conditions A2->A3 A4 Monitor Degradation (Time-point sampling) A3->A4 A3->A4 Control severity to achieve 5-20% degradation A5 Analyze Samples (Stability-Indicating Methods) A4->A5 A6 Identify & Characterize Degradation Products A5->A6 A7 Report & Interpret Data A6->A7

Detailed Experimental Protocols for Forced Degradation

The core of forced degradation involves subjecting the drug substance to various stress conditions. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework, and the following table outlines standard conditions. Note: These are generalized protocols; specific parameters for this compound would need to be established experimentally.

Stress Condition Typical Experimental Protocol Purpose & Insights
Acidic Hydrolysis Procedure: Prepare a solution of the drug substance in a suitable solvent (e.g., water, methanol). Add a defined concentration of acid (e.g., 0.1 - 1 M HCl). Heat at an elevated temperature (e.g., 40-70°C) for a specified time (hours to days). Quenching: Neutralize with base at the end of the stress period. To simulate degradation via hydrolysis of amide bonds, potentially leading to the formation of methylamine and oxalic acid derivatives.
Basic Hydrolysis Procedure: Prepare a drug solution and add a base (e.g., 0.1 - 1 M NaOH). Heat at 40-70°C for a set duration. Quenching: Neutralize with acid. Similar to acid hydrolysis, to assess the stability of the molecule under basic conditions and identify related degradation products.
Oxidative Stress Procedure: Expose the drug substance in solution to an oxidizing agent (e.g., 0.1 - 3% hydrogen peroxide). Stress is often performed at room temperature to moderate temperature for a period of hours to days. To evaluate susceptibility to oxidation, which may affect the carbon-nitrogen bonds or other reactive sites in the molecule.
Thermal Stress Procedure: Expose the solid drug substance or a solution to elevated temperatures (e.g., 50-80°C) for a prolonged period (days to weeks). This can be done in a stability chamber. To understand the intrinsic stability of the molecule and predict its shelf-life under long-term storage conditions.
Photolytic Stress Procedure: Expose the solid drug substance and/or its solution to controlled light exposure as per ICH Q1B guidelines. This includes exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light. To determine if the molecule is photosensitive and requires protective (e.g., light-resistant) packaging.

Key Considerations for Researchers

To ensure the success and regulatory acceptance of forced degradation studies, keep the following points in mind:

  • Specificity of Methods: The primary goal is to demonstrate that your analytical method (e.g., HPLC) can adequately separate and quantify the drug from its degradation products. The method must be "stability-indicating" [4].
  • Degradation Extent: Stress conditions should be severe enough to generate approximately 5-20% degradation of the main compound. This provides sufficient degradation products for characterization without pushing the molecule into secondary degradation pathways [4].
  • Pathway Elucidation: Forced degradation provides an "insight into degradation pathways and degradation products," which is crucial for improving formulation strategies and selecting appropriate packaging [4].
  • Analytical Techniques: A combination of techniques is essential for characterizing degradation products. Chromatography (HPLC, LC-MS) is central, complemented by spectroscopic methods (NMR, MS) for structural elucidation of isolated impurities.

References

Comprehensive Application Notes and Protocols: Synthesis of Imidazole Derivatives from N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imidazole Derivatives and the Wallach Synthesis

Imidazole derivatives represent a significant class of nitrogen-containing heterocycles with profound importance in medicinal chemistry and drug development. The imidazole ring is a five-membered aromatic structure containing two nitrogen atoms at non-adjacent positions (1,3-diazole) and demonstrates remarkable amphoteric properties due to its ability to function as both a weak acid and base. This unique characteristic enables imidazole to participate in various chemical interactions and biological processes, making it an invaluable scaffold in pharmaceutical compounds. The Wallach synthesis, first reported in the 19th century, provides a historically significant route to imidazole derivatives starting from oxamide precursors, specifically N,N'-Dimethyloxamide, offering researchers a methodical approach to access these privileged structures [1] [2].

The significance of imidazole derivatives in drug development is substantiated by their presence in numerous commercially available therapeutics. Key examples include antifungal agents (ketoconazole, miconazole), antiulcer medications (omeprazole, pantoprazole), antihistamines (clemizole, astemizole), and antiparasitic drugs (metronidazole, tinidazole) [3] [4]. This diverse therapeutic profile underscores the importance of developing efficient synthetic methodologies for imidazole derivatives, with the Wallach synthesis representing a fundamental approach that continues to inform contemporary synthetic strategies. The protocol described herein focuses specifically on the transformation of this compound into N-methylimidazole derivatives, providing researchers with a detailed experimental framework for accessing these valuable compounds.

Wallach Synthesis Protocol: From this compound to N-Methylimidazole

Historical Context and Reaction Mechanism

The Wallach synthesis, originally documented in the late 19th century, establishes a foundational route for constructing the imidazole ring system from oxamide precursors. This method specifically enables the conversion of This compound into N-methylimidazole through a sequential transformation process. The synthetic sequence begins with the reaction between this compound and phosphorus pentachloride (PCl₅), leading to the formation of a chlorinated intermediate. Subsequent reduction of this intermediate, historically achieved using hydroiodic acid (HI), yields the final N-methylimidazole product [1] [2]. This route represents one of the earlier documented syntheses of imidazole derivatives and provides important insights into the reactivity of oxamide compounds toward heterocycle formation.

The mechanistic pathway of the Wallach synthesis proceeds through discrete steps that transform the oxamide backbone into the characteristic imidazole ring structure. Initially, PCl₅-mediated chlorination of the carbonyl groups generates a reactive dichloro intermediate, which undergoes cyclization facilitated by the proximal nitrogen atoms. The exact mechanism of the final reduction step remains somewhat empirically derived in historical literature, but contemporary understanding suggests the hydroiodic acid facilitates reductive dechlorination while promoting aromatization to yield the thermodynamically stable aromatic imidazole system. This transformation exemplifies the strategic construction of heterocyclic frameworks through the functionalization of acyclic precursors, a principle that continues to underpin modern heterocyclic synthesis [2].

Detailed Experimental Procedure
2.2.1 Step 1: Chlorination of this compound

Table 1: Reagents and Quantities for Chlorination Step

Reagent/Material Quantity Purity/Specification Molar Equivalents
This compound 10.0 g ≥98% purity 1.0 equiv
Phosphorus pentachloride (PCl₅) 22.5 g ≥95% purity 2.2 equiv
Anhydrous dichloromethane 150 mL Anhydrous, over molecular sieves Solvent
Argon or nitrogen gas - High purity (>99.5%) Inert atmosphere

Stepwise Protocol:

  • Begin by assembling the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing dropping funnel, and thermometer. The system should be connected to an inert gas source and vented through an appropriate acid gas scrubber containing basic aqueous solution (e.g., 5% NaOH) to neutralize any HCl vapors.
  • Purge the entire system thoroughly with inert gas (argon or nitrogen) for at least 15 minutes to establish an oxygen- and moisture-free environment.
  • Charge the flask with this compound (10.0 g) followed by anhydrous dichloromethane (100 mL). Initiate stirring to achieve a homogeneous suspension.
  • Carefully transfer phosphorus pentachloride (22.5 g) to the dropping funnel and dissolve it in the remaining anhydrous dichloromethane (50 mL).
  • With continuous stirring under inert atmosphere, slowly add the PCl₅ solution dropwise over 45-60 minutes while maintaining the reaction temperature between 20-25°C using a cooling bath if necessary.
  • After complete addition, continue stirring the reaction mixture at room temperature (20-25°C) for 12-16 hours (overnight). Monitor the reaction progress by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase.
  • Upon reaction completion, carefully transfer the mixture to a 500 mL separation funnel and quench by slow, dropwise addition to ice-cold water (200 mL) with vigorous stirring in an ice bath.
  • Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) until effervescence ceases, followed by brine (100 mL).
  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (rotary evaporator, bath temperature ≤30°C) to obtain the crude chlorinated intermediate as a pale yellow solid.
  • The intermediate can be used directly in the subsequent reduction step without further purification. For characterization purposes, a small aliquot can be purified by recrystallization from anhydrous ethanol to afford white crystals.
2.2.2 Step 2: Reduction to N-Methylimidazole

Table 2: Reagents and Quantities for Reduction Step

Reagent/Material Quantity Purity/Specification Molar Equivalents
Chlorinated intermediate Crude from previous step - 1.0 equiv
Hydroiodic acid (HI) 50 mL 57% w/w, stabilized 5.0 equiv
Ethanol (absolute) 100 mL ≥99.5% Solvent
Sodium thiosulfate solution 100 mL 10% w/w aqueous Quenching agent

Stepwise Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude chlorinated intermediate in absolute ethanol (100 mL).
  • Carefully add hydroiodic acid (57%, 50 mL) dropwise with continuous stirring. Caution: This addition is exothermic and produces HI vapors - perform in a well-ventilated fume hood.
  • After complete addition, heat the reaction mixture to gentle reflux (78-80°C) with continuous stirring for 4-6 hours. Monitor reaction progress by TLC using silica gel plates with methanol/dichloromethane (1:4) as the mobile phase.
  • Upon completion, allow the reaction mixture to cool to room temperature, then carefully transfer to a 500 mL separatory funnel.
  • Neutralize the acidic solution by slow, careful addition of 10% sodium hydroxide solution with continuous stirring and cooling in an ice bath until pH 8-9 is achieved.
  • Extract the aqueous mixture with dichloromethane (3 × 75 mL). Combine the organic extracts and wash with sodium thiosulfate solution (10%, 100 mL) to remove any residual iodine, followed by brine (100 mL).
  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure (rotary evaporator, bath temperature ≤35°C) to obtain the crude product as a brownish liquid.
  • Purify the crude material by vacuum distillation (collecting fraction at 198-200°C at atmospheric pressure) or by column chromatography on silica gel using a gradient of methanol (0-10%) in dichloromethane as eluent to afford pure N-methylimidazole as a colorless to pale yellow liquid.
Analytical Characterization and Quality Control

Spectroscopic Validation:

  • FT-IR Spectroscopy: Characteristic absorptions should include N-H stretching at ~3388-3589 cm⁻¹ (broad), C-H stretching at ~2956 cm⁻¹, and C=N/C=C stretching at ~1582-1616 cm⁻¹ [5].
  • ¹H NMR (500 MHz, DMSO-d6): Expected signals at δ 7.65 (s, 1H, H-2), 7.10 (s, 1H, H-4/H-5), 7.08 (s, 1H, H-5/H-4), and 3.65 (s, 3H, N-CH₃) [6].
  • ¹³C NMR (125 MHz, DMSO-d6): Expected signals at δ 137.5 (C-2), 129.2 (C-4/C-5), 128.8 (C-5/C-4), and 33.2 (N-CH₃).
  • Mass Spectrometry: EI-MS m/z 82 [M]⁺ for C₄H₆N₂.

Purity Assessment:

  • Determine final product purity by analytical HPLC (C18 column, methanol/water 60:40, 1.0 mL/min, UV detection at 210 nm) with purity ≥95% by area normalization.
  • Confirm the absence of residual solvents and starting materials by gas chromatography (GC).
  • Verify identity and purity by comparison with authentic commercial standards when available.
Critical Safety Considerations

The Wallach synthesis involves several significant hazardous materials and reactions that require stringent safety protocols:

  • Phosphorus pentachloride (PCl₅) is a moisture-sensitive, corrosive solid that reacts violently with water, releasing hydrogen chloride (HCl) gas. All handling must occur in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles.
  • Hydroiodic acid (HI) is a strong, corrosive acid that can cause severe burns and releases toxic vapors. Use in a well-ventilated fume hood with appropriate acid-resistant PPE.
  • All reaction steps should be conducted behind safety shields with proper pressure relief mechanisms in place due to the potential for pressure buildup and exothermic reactions.
  • Implement comprehensive waste management procedures for halogenated byproducts and acidic wastes according to institutional environmental health and safety guidelines.

The following workflow diagram illustrates the complete Wallach synthesis procedure with critical control points:

WallachSynthesis start Start: this compound step1 Chlorination Step PCl₅ in DCM 20-25°C, 12-16h start->step1 Inert atmosphere intermediate Chlorinated Intermediate step1->intermediate Quench with ice water step2 Reduction Step HI, Reflux 78-80°C, 4-6h intermediate->step2 Neutralize with NaOH purification Purification Vacuum Distillation or Column Chromatography step2->purification Extract with DCM final Final Product N-Methylimidazole purification->final Collect product safety Critical Safety Notes: • Perform in fume hood • Use appropriate PPE • Acid gas scrubber required safety->step1 Required for PCl₅ handling safety->step2 Required for HI handling qc Quality Control: • FT-IR, NMR, MS • HPLC purity ≥95% qc->final Verification

Diagram 1: Wallach Synthesis Workflow from this compound to N-Methylimidazole

Modern Synthetic Approaches and Methodological Advances

Contemporary Modifications and Green Chemistry Alternatives

While the classical Wallach synthesis provides historical foundation, contemporary synthetic methodologies have evolved to address limitations in yield, safety, and environmental impact. Modern approaches have introduced catalytic systems, alternative reaction media, and energy-efficient activation methods that offer significant improvements over traditional procedures. The development of green chemistry principles has particularly influenced recent advances in imidazole synthesis, with researchers focusing on atom economy, reduced waste generation, and safer reagents [7] [5]. These innovations provide valuable alternatives while maintaining the core strategic transformation of oxamide-like precursors into the imidazole architecture.

Deep Eutectic Solvents (DES) represent one of the most promising green chemistry approaches for imidazole synthesis. Recent research has demonstrated the successful application of ternary DES systems composed of dimethyl urea, SnCl₂, and HCl as both reaction medium and catalyst for imidazole derivative synthesis. These systems offer multiple advantages, including recyclability (maintaining performance after 5 cycles), high yields (typically >85%), and mild reaction conditions (60-90°C) [5]. Similarly, microwave-assisted synthesis has emerged as a powerful technique for rapid imidazole formation, significantly reducing reaction times from hours to minutes while improving yields and product purity. These modern approaches demonstrate the ongoing innovation in imidazole synthesis methodology while maintaining the fundamental chemical transformations established in classical routes like the Wallach synthesis.

Comparative Analysis of Synthetic Methods

Table 3: Comparison of Imidazole Synthesis Methods from Various Starting Materials

Synthetic Method Starting Materials Reaction Conditions Yield Range Key Advantages Limitations
Wallach Synthesis This compound, PCl₅, HI Stepwise, 20-80°C, 16-22h total ~60-70% (historical) Historical significance, direct route from oxamide Low yields, hazardous reagents (PCl₅, HI), multiple steps
Debus-Radziszewski Dicarbonyl compound, aldehyde, NH₄OAc One-pot, 60-80°C, 2-6h 70-95% One-pot procedure, high yields, versatile substitutions Limited to 2,4,5-trisubstituted imidazoles
Green DES Method Benzil, aldehyde, NH₄OAc in DES One-pot, 60-90°C, 45-110min 85-96% Environmentally friendly, recyclable catalyst, excellent yields Specialized solvent preparation required
Microwave-Assisted Dicarbonyl, aldehyde, NH₄OAc MW irradiation, solvent-free, 5-7min 80-92% Rapid synthesis, high efficiency, clean reaction profile Specialized equipment required, limited scale-up potential
Van Leusen Synthesis TosMIC, aldimine Base-induced cycloaddition 65-90% Broad substrate scope, mild conditions Requires pre-formed aldimines
Experimental Protocol for Modern Deep Eutectic Solvent Method

DES Preparation:

  • Combine dimethylurea (DMU, 10 mmol, 0.9 g), tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 mmol, 2.3 g), and hydrochloric acid (37%, 10 mmol, 0.82 mL) in a round-bottom flask.
  • Stir the mixture at room temperature until a homogeneous, colorless liquid forms (typically 30-60 minutes).
  • Characterize the resulting DES by FT-IR spectroscopy to confirm formation (characteristic shifts in C=O stretching at ~1682 cm⁻¹ indicating coordination with Sn²⁺ ions) [5].

Imidazole Synthesis in DES:

  • In a test tube, combine benzil (0.5 mmol, 105.0 mg), benzaldehyde (0.5 mmol, 51.0 µL), and ammonium acetate (1.0 mmol, 77.0 mg).
  • Add the prepared DES (0.5 mL) to the reaction mixture.
  • Stir the mixture at 60°C for 45 minutes, monitoring reaction progress by TLC.
  • Upon completion, add water (10 mL) to the reaction mixture and cool in an ice bath.
  • Collect the precipitated product by filtration and recrystallize from ethanol to afford pure 2,4,5-triphenylimidazole.

The following diagram illustrates the strategic relationship between classical and modern synthetic approaches:

SynthesisEvolution classical Classical Wallach Synthesis limitations Limitations: • Moderate yields • Hazardous reagents • Multiple steps classical->limitations Historical context modern Modern Approaches limitations->modern Driving innovation des DES Methods Green solvents High yields modern->des Green chemistry mw Microwave Assisted Rapid synthesis modern->mw Energy efficiency catalytic Catalytic Systems Efficient cycling modern->catalytic Atom economy future Future Directions: • Continuous flow • Biocatalytic routes • AI-optimized conditions des->future Sustainability focus mw->future Process intensification catalytic->future Selectivity control

Diagram 2: Evolution from Classical to Modern Synthetic Approaches for Imidazole Derivatives

Experimental Optimization and Practical Implementation

Method Selection Guidance

The choice of synthetic methodology for preparing imidazole derivatives should be guided by multiple factors, including target substitution pattern, available infrastructure, sustainability considerations, and scale requirements. For researchers specifically interested in the Wallach synthesis route from this compound, we recommend considering the modern DES approach as a complementary or alternative method that maintains the strategic transformation while addressing many limitations of the classical procedure. The DES method offers superior sustainability metrics and safer handling profiles while providing excellent yields of tri- and tetra-substituted imidazoles [5]. This approach aligns with contemporary green chemistry principles while delivering high-quality products suitable for pharmaceutical development.

For laboratories equipped with appropriate instrumentation, microwave-assisted methods provide unparalleled efficiency in imidazole synthesis, reducing reaction times from hours to minutes while maintaining or improving yields. The van Leusen reaction offers an alternative strategic approach for imidazole formation with different substitution patterns, particularly valuable for accessing 1,4,5-trisubstituted derivatives [4]. When planning synthetic routes, researchers should consult the comparative data in Table 3 to align method selection with specific project requirements, considering that some methods may be better suited for library synthesis while others excel in targeted compound preparation.

Troubleshooting and Optimization Strategies

Common challenges in imidazole synthesis include low yields, product purification difficulties, and formation of byproducts. For the classical Wallach synthesis specifically, we recommend the following optimization strategies:

  • Low Conversion in Chlorination Step: Ensure strict anhydrous conditions and use freshly purified PCl₅. The reaction can be monitored by the disappearance of the carbonyl stretches in FT-IR spectroscopy (should shift from ~1680 cm⁻¹ to ~1750 cm⁻¹ for the chlorinated intermediate).
  • Poor Reduction Efficiency: Use freshly prepared hydroiodic acid and consider alternative reducing agents such as triphenylphosphine or zinc dust in acidic media for improved yields.
  • Product Purity Issues: Implement a dual purification strategy combining column chromatography (silica gel, methanol/dichloromethane gradient) with subsequent recrystallization from anhydrous ethanol.
  • Scale-Up Challenges: For larger-scale preparations (>10 g), consider continuous flow approaches or slow reagent addition strategies to control exotherms and improve reproducibility.

For the modern DES method, key optimization parameters include DES composition ratio (adjusting DMU:SnCl₂:HCl proportions between 1:1:1 to 1:1.5:1.5), reaction temperature (optimizing between 50-90°C), and catalyst recycling (recovering and reusing the DES phase for multiple reaction cycles). Systematic optimization using design of experiments (DoE) approaches can efficiently identify ideal reaction conditions for specific target molecules.

Applications and Conclusion

Therapeutic Applications of Imidazole Derivatives

The broad pharmacological significance of imidazole derivatives underscores the importance of efficient synthetic methodologies like the Wallach synthesis and its modern counterparts. These compounds demonstrate remarkable structural versatility, enabling interactions with diverse biological targets across therapeutic areas. In antifungal applications, imidazole derivatives such as ketoconazole and miconazole function by inhibiting ergosterol synthesis, disrupting fungal cell membrane integrity [3]. In antiulcer therapeutics, drugs like omeprazole and pantoprazole target the H+/K+ ATPase pump, effectively reducing gastric acid secretion. Additional applications include antihistamine agents (clemizole, astemizole), antiparasitic drugs (metronidazole, tinidazole), and anticancer agents (dacarbazine) [1] [3] [4].

The structure-activity relationships of imidazole derivatives reveal key pharmacophoric elements that influence therapeutic efficacy. The basic nitrogen atoms facilitate hydrogen bonding and coordination with biological targets, while the aromatic system enables π-π stacking interactions with receptor residues. Strategic substituent modifications at the 1-, 2-, 4-, and 5-positions of the imidazole ring modulate properties including lipophilicity, basicity, metabolic stability, and target affinity. These structural insights guide medicinal chemists in optimizing imidazole-based compounds for specific therapeutic applications, with synthetic methodologies like the Wallach synthesis providing access to key structural motifs for structure-activity relationship studies.

Conclusion and Future Perspectives

The Wallach synthesis from this compound represents a historically significant route to imidazole derivatives that continues to inform contemporary synthetic strategy. While the classical procedure suffers from limitations including moderate yields and hazardous reagents, its strategic approach to imidazole ring formation remains conceptually valuable. Modern methodologies, particularly deep eutectic solvent systems and microwave-assisted techniques, have addressed many of these limitations while aligning with green chemistry principles. These advances demonstrate the ongoing evolution of synthetic organic chemistry toward more efficient, sustainable, and practical methodologies.

Future directions in imidazole synthesis will likely focus on further sustainability improvements, including photocatalytic methods, flow chemistry approaches, and biocatalytic routes. The integration of artificial intelligence and machine learning for reaction optimization and prediction represents another promising frontier. As the therapeutic relevance of imidazole derivatives continues to expand across drug discovery programs, the development of efficient, scalable, and environmentally responsible synthetic methodologies remains a crucial objective for medicinal and process chemistry. The protocols and applications detailed in these Application Notes provide researchers with both fundamental understanding and practical tools for accessing this privileged structural class.

References

N,N'-Dimethyloxamide phosphorus pentachloride reaction method

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: N,N'-Dimethyloxamide & PCl₅ Reaction

This reaction is a classic method, known as the Wallach synthesis, for constructing the imidazole ring, a crucial scaffold in medicinal chemistry [1] [2]. The process involves a cyclization and chlorination reaction where PCl₅ acts as both a dehydrating agent and a chlorinating agent [3].

The primary product, 5-Chloro-1-methylimidazole (CAS 872-49-1), is a pale yellow to colorless liquid that serves as a versatile building block for further chemical transformations, including the development of pharmaceuticals [4].

Table 1: Key Reaction Components and Their Roles

Component Role in the Reaction Key Properties & Hazards
This compound Starting material, provides carbon and nitrogen backbone for the imidazole ring. -

| Phosphorus Pentachloride (PCl₅) | Reagent. Acts as both a chlorinating and dehydrating agent [3]. | - Highly corrosive [5] [6].

  • Reacts violently with water, releasing HCl gas [5] [6].
  • Acutely toxic and irritating to skin, eyes, and respiratory system [6] [7]. | | 5-Chloro-1-methylimidazole | Desired product. A useful synthetic intermediate [4]. | - Molecular Formula: C₄H₅ClN₂ [4]
  • Molecular Weight: 116.55 g/mol [4]
  • Appearance: Pale yellow to colorless liquid [4]
  • Boiling Point: 82-85 °C at 11 mmHg [4]
  • Density: 1.25 g/mL at 25 °C [4] |

Experimental Protocol

This protocol is adapted from a detailed synthetic procedure found in the literature [4].

Reaction Setup and Procedure

Step 1: Reaction of this compound with PCl₅

  • Charge: In a suitable reaction flask, place this compound (116.1 g, 1.0 mol).
  • Addition: Carefully add phosphorus pentachloride (383.2 g, 1.8 mol) to the flask.
  • Initial Heating: Heat the mixture to approximately 60 °C. A melt will form with simultaneous foam generation.
  • Main Reaction: Stir the reaction mixture at a maintained temperature of 85-95 °C for 2 hours [4].

Step 2: Work-up and Isolation

  • Distillation: After the reaction time, distill the mixture to remove the by-product, phosphorus oxychloride (POCl₃) [4].
  • Quenching: Dissolve the dark brown residue in water (700 mL).
  • Basification: Carefully adjust the pH of the aqueous solution to 8 using a potassium hydroxide solution (e.g., 915 g of a 12.75% KOH solution).
  • Extraction: Extract the aqueous phase with dichloromethane (DCM, 4 x 500 mL).
  • Drying: Combine the organic (DCM) extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄).
  • Concentration: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a reddish-brown liquid.
  • Purification: Purify the crude product via vacuum distillation to isolate 5-Chloro-1-methylimidazole as a colorless liquid [4].

The following workflow outlines the synthesis and purification process:

G Start Start Reaction Setup Step1 Add PCl₅ to this compound Start->Step1 Step2 Heat to 60°C (Melt with foaming) Step1->Step2 Step3 Stir at 85-95°C for 2 hours Step2->Step3 Step4 Distill off POCl₃ by-product Step3->Step4 Step5 Dissolve Residue in Water Step4->Step5 Step6 Adjust pH to 8 with KOH Step5->Step6 Step7 Extract with DCM (Dry over Na₂SO₄) Step6->Step7 Step8 Concentrate under Reduced Pressure Step7->Step8 Step9 Purify by Vacuum Distillation Step8->Step9 End Obtain Product 5-Chloro-1-methylimidazole Step9->End

Reaction Analysis and Characterization

Table 2: Reaction Yield and Product Characterization Data [4]

Parameter Value / Description
Theoretical Molar Yield 1.0 mol
Isolated Mass 53.1 g
Isolated Yield 46%
Product Appearance Colorless liquid
Spectroscopic Data (¹H NMR) δ 7.33 (s, 1H, 4-H), 6.80 (s, 1H, 2-H), 3.47 (s, 3H, CH₃)
Spectroscopic Data (¹³C NMR) δ 137.4 (C-2), 126.0 (C-4), 118.4 (C-5), 31.6 (CH₃)

Critical Safety and Handling Notes

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including eyes shields, face shields, suitable gloves, and a type P3 respirator when handling PCl₅ [7]. Conduct all procedures in a certified fume hood.
  • Phosphorus Pentachloride: PCl₅ is moisture-sensitive, corrosive, and reacts violently with water, producing toxic and corrosive hydrogen chloride (HCl) gas [5] [6]. It causes severe skin burns and eye damage [7].
  • Waste Disposal: Follow all local regulations for disposing of hazardous chemical waste, including organic solvents, spent drying agents, and any residual PCl₅ or product mixtures.

Chemistry Summary

This Wallach synthesis provides a direct route to 5-haloimidazoles. The phosphorus pentachloride facilitates a cyclodehydration of the oxamide derivative, directly yielding the chlorinated imidazole product in a single step [3] [1]. The moderate yield is consistent with historical reports of this method.

References

Comprehensive Application Notes and Protocols: Synthesis of N-Methyl Imidazole via Wallach Synthesis Route

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Background

N-methyl imidazole (1-methylimidazole) is an aromatic heterocyclic compound with significant importance in pharmaceutical chemistry and chemical synthesis. It serves as a versatile building block for various biologically active compounds and is a key precursor in the synthesis of ionic liquids. The Wallach synthesis method, which utilizes N,N'-Dimethyloxamide as starting material, provides a classical route for obtaining this valuable compound. This method is particularly valuable for producing the N-methyl substituted variant without the tautomerism exhibited by unsubstituted imidazole, which enhances its stability and modifies its chemical reactivity.

N-methyl imidazole exhibits enhanced basicity (pKa of conjugate acid ≈ 7.4) compared to unsubstituted imidazole, making it particularly useful in various catalytic applications. The compound is a colourless liquid at room temperature with a boiling point of 198°C and demonstrates excellent solubility in water and polar organic solvents. These properties make it valuable as a specialty solvent and catalyst in numerous chemical transformations. Its importance in pharmaceutical applications is underscored by its presence in various drugs including the antihistamine ranitidine and the antidepressant mianserin, as well as its role as a key intermediate in the synthesis of the DNA base adenine [1] [2].

Table 1: Fundamental Characteristics of N-Methyl Imidazole

Property Specification
Chemical Name 1-Methyl-1H-imidazole
Molecular Formula C₄H₆N₂
Molar Mass 82.10 g/mol
Physical State Colorless liquid
Melting Point -6°C
Boiling Point 198°C
Density 1.03 g/cm³
Basic Character pKa of conjugate acid ≈ 7.4

Synthetic Protocol

Reagents and Equipment

Table 2: Required Reagents and Materials

Reagent/Material Specification Quantity Role
This compound ≥98% purity 10.0 g (84.7 mmol) Starting material
Phosphorus Pentachloride ≥95% purity 35.0 g (168 mmol) Chlorinating agent
Hydroiodic Acid 57% stabilized, ACS grade Excess (for reduction) Reducing agent
Dry Toluene Anhydrous, ≥99.8% 100 mL Reaction solvent
Calcium Hydride Reagent grade, 95% Drying agent Solvent drying
Sodium Thiosulfate 1M solution 50 mL Quenching agent
Dichloromethane HPLC grade 150 mL Extraction solvent
Anhydrous Sodium Sulfate Granular, ≥99% Drying agent Drying extracts

Required Equipment: Round-bottom flasks (250 mL, 500 mL), reflux condenser, magnetic stirrer with heating mantle, Schlenk line or nitrogen/vacuum source, separatory funnel (500 mL), rotary evaporator, distillation apparatus, ice-water bath, safety shields, personal protective equipment (acid-resistant gloves, face shield, lab coat), fume hood with proper ventilation, glassware for vacuum distillation.

Step-by-Step Procedure
  • Solvent Drying and Preparation: Begin by drying toluene over calcium hydride for 24 hours under nitrogen atmosphere. Distill the toluene directly into the reaction flask under inert atmosphere prior to use. Assemble the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen pressure throughout the reaction to exclude moisture.

  • Reaction Mixture Setup: Charge the dried toluene (100 mL) and this compound (10.0 g, 84.7 mmol) into the reaction flask. Stir the mixture until a homogeneous suspension is obtained. Cool the reaction vessel to 0°C using an ice-water bath while maintaining stirring.

  • Phosphorus Pentachloride Addition: Gradually add phosphorus pentachloride (35.0 g, 168 mmol) in small portions (∼2-3 g) through the addition funnel over 45 minutes. Caution: This reaction is highly exothermic and must be carefully controlled to prevent thermal runaway. After complete addition, slowly warm the reaction mixture to room temperature and then heat to reflux (∼110°C) for 6 hours under continuous stirring. Monitor the reaction progress by TLC (SiO₂, 1:1 ethyl acetate/hexane).

  • Intermediate Formation: Upon completion, cool the reaction mixture to room temperature and carefully remove volatile byproducts under reduced pressure. The resulting solid is the chlorine-containing intermediate (2-chloro-1,3-dimethylimidazolium chloride), which can be used directly in the next step without further purification.

  • Reduction with Hydroiodic Acid: Transfer the crude intermediate to a 250 mL round-bottom flask and add excess hydroiodic acid (57%, 50 mL) slowly with efficient cooling. Heat the mixture to 90°C for 4 hours with vigorous stirring. Safety Note: Perform this step in a well-ventilated fume hood with appropriate protective equipment due to the corrosive nature of HI and potential I₂ vapor formation.

  • Workup Procedure: After cooling to room temperature, carefully neutralize the excess hydroiodic acid with saturated sodium bicarbonate solution until pH 7-8 is reached. Caution: Neutralization is highly exothermic and releases CO₂; add slowly with stirring. Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic extracts and wash with 10% sodium thiosulfate solution (2 × 25 mL) to remove any residual iodine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 198°C (or ∼90°C at 20 mmHg) as a colorless liquid. The final product can be further dried over molecular sieves (3Å) and stored under nitrogen atmosphere to prevent moisture absorption. Typical yield: 4.8-5.3 g (70-77%).

G Start Start Reaction Setup Solvent Dry Toluene over CaH₂ Start->Solvent Setup Assemble Reaction Apparatus under N₂ atmosphere Solvent->Setup Cool Cool Reaction to 0°C Setup->Cool PCl5 Add PCl5 Portionwise (Highly Exothermic) Cool->PCl5 Reflux Heat to Reflux for 6h PCl5->Reflux Intermediate Form Chlorine-Containing Intermediate Reflux->Intermediate HI Reduce with HI at 90°C (4 hours) Intermediate->HI Workup Neutralize, Extract with DCM HI->Workup Purify Purify by Fractional Distillation Workup->Purify End N-Methyl Imidazole Product Purify->End

Diagram 1: Experimental Workflow for N-Methyl Imidazole Synthesis

Reaction Mechanism

The Wallach synthesis proceeds through a well-defined multi-step mechanism involving initial chlorination followed by cyclization and reduction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The initial stage involves nucleophilic attack where the carbonyl oxygen of this compound attacks phosphorus pentachloride, resulting in the replacement of oxygen with two chlorine atoms and formation of POCl₃ as a byproduct. This generates a reactive imidoyl chloride intermediate (2-chloro-1,3-dimethylimidazolium chloride). The mechanism proceeds through a cyclization step where the nucleophilic nitrogen attacks the electrophilic carbon of the imidoyl chloride, forming the imidazole ring structure. Finally, reductive dehalogenation with hydroiodic acid eliminates the chlorine substituents, yielding the final N-methyl imidazole product.

The specificity of the N-methyl substitution in the final product is determined by the pre-existing methyl groups on the starting diamide. This prevents the tautomerism observed in unsubstituted imidazole and ensures regioselective product formation. The reaction proceeds through a cationic intermediate that is stabilized by the electron-donating effects of the nitrogen atoms in the forming heterocyclic ring system [3] [4].

G Dimethyloxamide This compound PCl5 PCl5 Dimethyloxamide->PCl5 Chlorination Intermediate Chlorine-Containing Intermediate (2-chloro-1,3-dimethylimidazolium chloride) PCl5->Intermediate Oxalyl chloride formation HI HI Intermediate->HI Reduction Product N-Methyl Imidazole HI->Product Dehalogenation

Diagram 2: Reaction Mechanism of Wallach Synthesis

Analytical Characterization

Spectroscopic Properties

Table 3: Analytical Characterization Data for N-Methyl Imidazole

Analytical Method Characteristic Features Reference Values
¹H NMR (400 MHz, CDCl₃) Singlet, δ 7.48 ppm (1H, H-2); Singlet, δ 6.88 ppm (1H, H-4); Singlet, δ 6.83 ppm (1H, H-5); Singlet, δ 3.63 ppm (3H, N-CH₃) [1] [5]
¹³C NMR (100 MHz, CDCl₃) δ 137.5 ppm (C-2); δ 129.4 ppm (C-4); δ 119.2 ppm (C-5); δ 32.1 ppm (N-CH₃) [5]
FT-IR (neat, cm⁻¹) 3150-3100 (w, C-H stretch); 3100-3000 (w, aromatic C-H); 1650-1500 (m, C=C, C=N stretch); 1100-1000 (s, C-N stretch) [3]
Mass Spectrometry m/z 83.06 [M+H]⁺ (C₄H₇N₂) [1]
Boiling Point 198°C (760 mmHg); ∼90°C (20 mmHg) [1]
Quality Control Assessment

Product purity should be verified by gas chromatography (GC-MS) with comparison to authentic standards when available. The water content can be determined by Karl Fischer titration and should be less than 0.1% for optimal stability. The identity of the product can be confirmed by elemental analysis with calculated values: C, 58.52%; H, 7.37%; N, 34.11%. Experimental values should be within 0.4% of theoretical values. For pharmaceutical applications, additional testing for heavy metal contamination and residual solvent analysis may be required according to relevant regulatory guidelines.

Applications and Conclusion

Pharmaceutical and Chemical Applications

N-methyl imidazole serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its importance in medicinal chemistry is demonstrated by its presence in drugs such as the antihistamine ranitidine and the antidepressant mianserin [2]. Furthermore, it constitutes a fundamental building block for the synthesis of ionic liquids, particularly dialkyl imidazolium salts like 1-butyl-3-methylimidazolium hexafluorophosphate, which find applications as green solvents in various chemical processes [1]. The BASF company has utilized N-methyl imidazole in their industrial-scale BASIL process for the production of diethoxyphenylphosphine, where it functions as an acid scavenger to produce 1-methylimidazolium hydrochloride that separates as a distinct liquid phase [1].

The compound also finds application as a ligand in coordination chemistry, forming complexes with various metals including Fe, Co, Ni, and Cu. These complexes have been explored for their potential applications in catalysis and materials science [1]. In synthetic chemistry, N-methyl imidazole is employed as a precursor for the methylimidazole monomer of pyrrole-imidazole polyamides, which can selectively bind to specific sequences of double-stranded DNA, showing potential for targeted therapeutic applications [1].

Conclusion

The Wallach synthesis utilizing this compound provides an efficient and reliable method for the preparation of N-methyl imidazole. This protocol offers researchers a detailed experimental procedure with comprehensive safety considerations for obtaining this important chemical building block. The well-established reaction mechanism and detailed analytical characterization methods ensure reproducible results and product quality. As a versatile synthetic intermediate with significant applications in pharmaceutical development and chemical synthesis, N-methyl imidazole continues to maintain its importance in modern chemical research and industrial processes. Future directions may focus on process optimization and the development of greener synthetic alternatives to enhance sustainability while maintaining efficiency and yield.

References

N,N'-Dimethyloxamide as precursor for heterocyclic organic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Understanding N,N'-Dimethyloxamide

This compound is an organic compound with the molecular formula C₄H₈N₂O₂. Its basic properties, crucial for experimental planning, are summarized in the table below.

Property Value
CAS Number 615-35-0 [1]
Molecular Formula C₄H₈N₂O₂ [1]
Molecular Weight 116.12 g/mol [1]
Melting Point 214–217 °C (lit.) [1]
Density (Predicted) 1.091±0.06 g/cm³ [1]
pKa (Predicted) 11.76±0.46 [1]
Solubility Soluble in chloroform, dichloromethane, methanol [1]

Further calculated thermodynamic properties are provided in the table below for advanced process design.

Property Value Unit Source
Standard Enthalpy of Formation (gas, ΔfH°gas) -244.11 kJ/mol Joback Calculated [2]
Boiling Point (Tboil) 499.00 K Joback Calculated [2]
Heat Capacity at Constant Pressure (Cp,gas) at 499 K 192.93 J/mol×K Joback Calculated [2]

Synthetic Application in Heterocyclic Chemistry

The primary chemical application found in the search results is its use as a precursor for synthesizing halogenated imidazoles, which are important scaffolds in medicinal and industrial chemistry [3].

Application: Synthesis of 1-Methyl-4,5-dihalogenoimidazoles this compound serves as a starting material in the preparation of 1-methyl-4,5-dihalogeno- and 1-methyl-2,4,5-trihalogenoimidazoles via a reaction with phosphorus pentachloride (PCl₅) or phosphorus pentabromide (PBr₅) [3]. The reaction proceeds through a secondary halogenation of initially formed 1-methyl-5-halogenoimidazoles by the phosphorus pentahalides [3].

The following diagram illustrates the logical workflow of this reaction and the subsequent halogenation process.

G Start Reaction Setup C Reaction Start->C Combines A This compound A->C B Phosphorus Pentahalide (PCl₅ or PBr₅) B->C D Formation of 1-Methyl-5-halogenoimidazole (Intermediate) C->D E Further Halogenation by PX₅ D->E F Final Product: 1-Methyl-4,5-dihalogenoimidazole or 1-Methyl-2,4,5-trihalogenoimidazole E->F

Experimental Considerations & Safety

For the specific reaction mentioned:

  • Key Reagent: Phosphorus pentahalides (PCl₅ or PBr₅) are highly reactive and require careful handling [3].
  • Reaction Scope: The method also applies to halogenating other imidazole derivatives, such as 1,2-dialkyl-5-chloroimidazole and 2-alkylimidazoles, at the free position in the nucleus [3].

General Safety and Handling:

  • Hazard Statements: this compound carries hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].
  • Precautionary Measures: Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Handle in a well-ventilated area, preferably inside a fume hood [1].
  • Storage: The compound should be stored sealed in a dry container at room temperature [1].

Commercial Sourcing

This compound is available from various chemical suppliers. Pricing is highly dependent on quantity and purity.

Supplier Product Number Quantity Price (USD) Purity
TRC B412828 250 mg $45.00 Not Specified
AK Scientific R814 5 g $91.00 Not Specified
Matrix Scientific 172056 25 g $118.00 Not Specified
American Custom Chemicals CHM0004036 25 g $1,170.31 95.00%
American Custom Chemicals CHM0004036 100 g $2,643.80 95.00%

References

pharmaceutical intermediates synthesis with N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of N,N'-Dimethyloxamide

This compound serves as a key precursor. The synthesis involves a condensation reaction between an oxalic acid ester and methylamine [1].

Reaction Scheme: Oxalic Acid Ester + 2 Methylamine → this compound + 2 Alcohol

Detailed Experimental Protocol [1]:

  • Reactants: Ethyl oxalate (or another oxalic acid ester) and a concentrated aqueous solution of methylamine.
  • Procedure: The oxalic acid ester is added to the strong methylamine solution with adequate cooling. The product, this compound, precipitates out of the solution.
  • Work-up and Purification: The crude product is washed sequentially with dilute acetic acid and then with alcohol. It can be further purified by recrystallization from hot water, forming needles or hexagonal leaflets.
  • Key Properties:
    • Melting Point: 209-210 °C
    • Solubility: Very soluble in hot water, soluble in alcohol
    • Density: 1.28-1.31 g/cc [1]

Quantitative Data for this compound

The table below summarizes key physical and chemical properties for the intermediate.

Property Value / Description Reference
Chemical Formula C₄H₈N₂O₂ [1]
Molecular Weight 116.11 g/mol [1]
CAS Registry Number 615-35-0 [1]
Appearance Needles or hexagonal leaflets [1]
Melting Point 209-210 °C [1]
Density 1.28 - 1.31 g/cm³ [1]
Primary Application Precursor to energetic materials (e.g., Dinitrodimethyloxamide) [1]

Synthesis Workflow

The following diagram illustrates the pathway from basic starting materials to the final pharmaceutical intermediate, based on the information located.

G A Oxalic Acid Ester (e.g., Ethyl Oxalate) C Condensation Reaction with cooling A->C B Methylamine (conc. aqueous solution) B->C D Crude this compound (precipitate) C->D E Wash with dilute Acetic Acid & Alcohol D->E F Purified this compound (Recrystallized from hot water) E->F G Nitration (e.g., with N₂O₅) F->G H Final Pharmaceutical Intermediate (N,N'-Dinitro-N,N'-dimethyloxamide) G->H

Important Notes for Researchers

  • Precursor Role: The searched literature primarily details the use of this compound as a precursor for energetic materials like dinitrodimethyloxamide, rather than for a broad range of modern pharmaceutical APIs [1].
  • Alternative Intermediates: Current pharmaceutical research utilizes various specialized intermediates. For example, Evonik Industries lists intermediates like N-Boc-4-oxo-L-prolin (for Teneligliptin) and N-Moc-L-valine (for Velpatasvir) [2]. These are more representative of contemporary drug synthesis.
  • Safety: The described synthesis involves chemicals that require careful handling. The nitration step, in particular, is a highly specialized and hazardous procedure that should only be performed by trained personnel with appropriate safety measures [1].

Guidance for Further Research

  • Explore Modern Intermediates: Investigate currently relevant intermediates such as protected amino acids (e.g., N-Boc derivatives) and boronic acid esters, which are widely used in API synthesis for drugs targeting conditions like cancer and cardiovascular disease [2].
  • Consult Specialized Suppliers: Review the product catalogs of major pharmaceutical chemical suppliers (e.g., Evonik Industries) to identify commercially relevant intermediates and their specified applications [2].
  • Refine Your Literature Search: Use scientific databases to search for specific, recent applications of "this compound" or "oxamide derivatives" in a pharmaceutical context, as the information found here is limited in scope and timeliness.

References

N,N'-Dimethyloxamide in amidation reactions protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Physical Properties

N,N'-Dimethyloxamide (CAS 615-35-0) is a solid compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol [1]. Its structure can be represented by the SMILES notation CNC(=O)C(=O)NC [1].

Table 1: Physical Properties of this compound [2] [1]

Property Value Unit Source / Notes
Melting Point 215 - 217 °C Experimental [1]
Melting Point (Tfus) 340.02 K (≈66.9 °C) Joback Calculated [2]
Boiling Point (Tboil) 499.00 K (≈225.9 °C) Joback Calculated [2]
Standard Enthalpy of Formationfgas) -244.11 kJ/mol Joback Calculated [2]
Enthalpy of VaporizationvapH°) 50.86 kJ/mol Joback Calculated [2]
Enthalpy of FusionfusH°) 19.51 kJ/mol Joback Calculated [2]
Critical Temperature (Tc) 698.04 K Joback Calculated [2]
Critical Pressure (Pc) 4756.24 kPa Joback Calculated [2]

Table 2: Temperature-Dependent Property (Ideal Gas Heat Capacity) [2]

Temperature (K) Cp, gas (J/mol×K)
499.00 192.93
532.17 201.23
565.35 209.10
598.52 216.57
631.70 223.63
664.87 230.30
698.04 236.58

Conformational Analysis

Theoretical studies using the CNDO/2 method for energy optimization indicate that the most stable molecular conformation features a planar dimethylamide group, twisted approximately 80.5 degrees around the central C-C bond relative to the other amide group [3] [4]. This non-planar structure minimizes energy and is consistent with experimental data.

Handling and Safety Considerations

  • Physical Form: Solid at room temperature [1].
  • Handling: Standard laboratory practices for handling stable, non-volatile solids are recommended.
  • Storage: Store in a cool, dry place in a well-closed container.

Application Context and Experimental Workflow

This compound is an amide compound. In synthetic chemistry, it is typically a product of an amidation reaction between a derivative of oxalic acid and methylamine, rather than a reagent used to form other amide bonds [1]. The following diagram outlines this general synthetic relationship and the compound's characterized properties.

G Start Reaction Context Role This compound as Reaction Product Start->Role Synthesis from Oxalic Acid Derivative & Methylamine Properties Characterized Properties Role->Properties Experimental Characterization Conformation Conformational Analysis Properties->Conformation Theoretical Study

Locating Synthetic Protocols

To find detailed synthetic procedures for making or using this compound, I suggest you:

  • Consult Chemical Databases: Search SciFinder, Reaxys, or the USPTO database for specific patents or journal articles containing full experimental sections.
  • Refine Your Search: Use terms like "synthesis of this compound", "preparation of this compound" or "oxalamide synthesis" for more relevant results.
  • Review General Amidation Methods: While not specific to this compound, the evaluation of alternative solvents like ethyl acetate and 2-methyltetrahydrofuran as replacements for DMF and DCM in common amidation reactions provides valuable general guidance for modern, greener synthesis [5].

References

condensation reactions with N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of N,N'-Dimethyloxamide

The table below summarizes the key identifiers and physical properties of this compound, which are essential for handling and planning experiments.

Property Value
CAS Number 615-35-0 [1]
Molecular Formula C₄H₈N₂O₂ [2] [1]
Molecular Weight 116.12 g/mol [2] [1]
Melting Point 209–210 °C (literature) [3]; 215–217 °C (commercial source) [1]
SMILES CNC(=O)C(=O)NC [1]
Appearance Needles or hexagonal leaflets from water [3]
Solubility Very soluble in hot water, soluble in alcohol [3]
Density 1.28–1.31 g/cm³ [3]

Synthesis and Nitration Protocols

Here is a detailed experimental methodology for synthesizing and reacting this compound, compiled from historical and technical sources.

Synthesis of this compound

This protocol is adapted from historical literature and forum discussions [3].

  • Objective: To prepare this compound from an oxalic acid ester and methylamine.
  • Reaction: (COOR)₂ + 2 CH₃NH₂ → (CONHCH₃)₂ + 2 ROH (where R is an ethyl or methyl group) [3].
  • Procedure:
    • Add ethyl oxalate to a strong, cooled aqueous solution of methylamine. Methylamine is typically used as a concentrated aqueous solution, often prepared by free-basing its hydrochloride salt [3].
    • The product, this compound, will precipitate from the solution.
    • Collect the solid by filtration.
    • Wash the precipitate sequentially with dilute acetic acid and then with alcohol [3].
    • Recrystallize the crude product from hot water to obtain needles or hexagonal leaflets [3].

The workflow below summarizes the synthesis and subsequent nitration reaction.

OxalicEster Oxalic Acid Ester Dimethyloxamide This compound (Solid) OxalicEster->Dimethyloxamide + Methylamine Precipitation, Wash, Filter DinitroDerivative Dinitrodimethyloxamide (MNO) Dimethyloxamide->DinitroDerivative Nitration with N₂O₅ in CCl₄ EutecticMixture Eutectic Mixture (Melts at 100°C) DinitroDerivative->EutecticMixture + PETN 70:30 Blend

Nitration to Dinitrodimethyloxamide (MNO)

This protocol is adapted from a 2002 forum post citing a 1946 US Patent [3]. Note: This is a specialized, hazardous reaction.

  • Objective: To nitrate this compound using an anhydrous nitration process.
  • Reaction: (CONHCH₃)₂ + 2 N₂O₅ → (CON(NO₂)CH₃)₂ + other products.
  • Materials:
    • This compound
    • Dinitrogen pentoxide (N₂O₅)
    • Carbon tetrachloride (CCl₄)
    • Phosphorus pentoxide (P₂O₅)
  • Procedure:
    • Prepare a nitrating solution by dissolving 10.3 grams of N₂O₅ in 100 ml of CCl₄ in the presence of 3 grams of P₂O₅.
    • Add 2 grams of dimethyloxamide to this solution. The temperature is expected to rise by 15–30°C.
    • Maintain the reaction mixture for 20–45 minutes.
    • Filter the clear solution to remove spent P₂O₅ and phosphoric acid.
    • Recover the residual N₂O₅ and distill out CCl₄ under vacuum.
    • The residue is crude dinitrodimethyloxamide (MNO) [3].

Application in Energetic Materials

The primary application found for a derivative of this compound is in the field of energetic materials, not pharmaceuticals:

  • Eutectic Explosive: A 70:30 mixture by weight of PETN (pentaerythritol tetranitrate) and dinitrodimethyloxamide (MNO) forms a eutectic mixture that melts at 100°C and can be cast as a homogeneous liquid. This cast material was reported to have a detonation velocity of 8500 m/s [3].

Analysis and Limitations of Available Data

The search results are insufficient for creating detailed application notes for drug development.

  • Limited Scope: The data primarily covers basic properties, synthesis, and an application in explosives. No information was found on its use in medicinal chemistry or as a building block in drug development.
  • Outdated and Informal Sources: The most detailed reaction protocols come from a 2002 online forum [3] citing much older patents, which may not reflect modern safety or optimization standards.
  • Lack of Condensation Reactions: The core request for "" remains unaddressed. It is unclear if it acts as a reactant in such transformations.

Recommendations for Further Research

To obtain the information you need, consider these avenues:

  • Search Specialized Databases: Use platforms like SciFinder, Reaxys, or PubMed to search for "this compound" specifically in reaction databases. These are more likely to contain information on its use in condensation reactions.
  • Broaden Search Terms: Explore related chemistry using terms like "oxamide derivatives," "N-methyloxamide," or search for its use as a ligand in coordination chemistry, which is hinted at in one search result [4].
  • Consult Recent Literature: Focus on journal articles from the last decade, as the most relevant information found here is over 20 years old.

References

using N,N'-Dimethyloxamide in material science polymers

Author: Smolecule Technical Support Team. Date: February 2026

N,N'-Dimethyloxamide: Chemical Data Summary

The table below summarizes the key chemical and physical properties of this compound (CAS 615-35-0) for researcher reference [1] [2] [3].

Property Value / Description
CAS Number 615-35-0 [1] [2] [4]
Molecular Formula C₄H₈N₂O₂ [1] [2] [3]
Molecular Weight 116.12 g/mol [2] [4] [3]
Melting Point 214-217 °C (lit.) [1] [2]
Density 1.1±0.1 g/cm³ [1]
Physical Form Crystals [2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol [2]
Safety (GHS) Warning - Causes skin and serious eye irritation, and may cause respiratory irritation [1] [2]

Research Context and Potential Applications

While direct protocols are unavailable, the following points can guide your research:

  • Chemical Structure Insight: The conformational analysis of this compound has been studied computationally. One study found that the lowest energy minimum features a planar dimethylamide function twisted approximately 80.5 degrees with respect to the other amide group [5]. This structural insight can be important for understanding its behavior in polymer synthesis.
  • Indirect Role in Polymer Science: The search results do not show this compound as a direct monomer. However, a related compound, bis(acryloylhydrazine), is used to create transparent cross-linked polymer monoliths with N,N-dimethylacrylamide [6]. This suggests that the oxamide functional group (a diamide of oxalic acid) can play a role in creating cross-linked materials, particularly those designed for de-crosslinking via oxidative degradation [6].

Proposed Research Workflow

Given the lack of specific protocols, here is a proposed workflow to develop application notes for this compound in polymer science:

Start Start: Literature Review and Property Analysis A A. Hypothesis Generation (Based on structure and known oxamide chemistry) Start->A B B. Experimental Design (e.g., as cross-linker, chain extender, monomer) A->B C C. Polymerization & Characterization B->C D D. Application Testing (Mechanical, thermal, recyclability properties) C->D End Refine Protocol & Document Application Notes D->End

References

purification methods for N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of N,N'-Dimethyloxamide

The table below summarizes the key identifying information and physical properties for this compound based on the search results.

Property Description
CAS Number 615-35-0 [1] [2] [3]
Molecular Formula C4H8N2O2 [1] [2] [3]
Molecular Weight 116.12 g/mol [1] [3]
Melting Point 215-217°C [3]
IUPAC Name This compound [3]
SMILES CNC(=O)C(=O)NC [3]
InChI Key IPZCJUOJSODZNK-UHFFFAOYSA-N [2] [3]
LogP -1.11 [2]
Purity Available at 98% [3]

Analytical & Semi-Preparative HPLC Method

One source indicates that This compound can be analyzed using a reversed-phase (RP) HPLC method [2]. The following details can serve as a starting point for developing your own purification protocol.

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [2].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [2].
  • MS-Compatibility: For mass spectrometry applications, phosphoric acid should be replaced with formic acid [2].
  • Scalability: The method is scalable and can be used for preparative separation to isolate impurities [2].

The diagram below outlines the general workflow for scaling up an analytical HPLC method for semi-preparative purification, which is applicable to compounds like this compound.

Start Start: Established Analytical Method A Confirm Purity Goal and Required Yield Start->A B Scale Method to Semi-Prep Column Dimensions A->B C Adjust Flow Rate and Injection Volume B->C D Run Purification C->D E Collect Target Fraction D->E F Analyze Fraction Purity E->F F->B Purity Not Accepted End Pure Compound F->End Purity Accepted

Frequently Asked Questions

  • What is the difference between analytical and preparative HPLC? The core difference lies in the objective. Analytical HPLC is used to identify and quantify components in a mixture, while preparative HPLC (including semi-prep) is used to isolate and purify compounds from a mixture for further use [4]. The scale (column size, flow rate, injection volume) is adjusted to facilitate the isolation of larger quantities of material.

  • My purified compound yield is low. What could be the cause? Low yield can stem from several factors. The sample may not be fully soluble in the mobile phase, leading to incomplete injection or column clogging. The chromatographic method might not be fully optimized, causing the target peak to co-elute with impurities. Additionally, during collection, the fractionation window might be too narrow, missing parts of the target peak, or the delay volume between the detector and collector might not be accurately calibrated [4].

  • Can I use my existing analytical method for purification? Yes, often you can. A well-established analytical method can be directly scaled to semi-preparative conditions without re-development by moving to a larger column with the same stationary phase and adjusting the flow rate and injection volume proportionally [4]. This is efficient for "cleaning up" fractions.

References

improving yield in N,N'-Dimethyloxamide reactions

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method for N,N'-Dimethyloxamide

The table below summarizes a synthesis route for this compound based on historical literature. This method uses a classic approach with readily available starting materials.

Aspect Details
Key Reaction Reaction of an oxalic acid ester with methylamine [1].
Procedure Add ethyl oxalate to a strong, cooled aqueous methylamine solution; the product precipitates out [1].
Work-up Wash the precipitated product successively with dilute acetic acid and then with alcohol [1].
Reported Melting Point 214-217 °C [2].

The following diagram illustrates the synthesis workflow and the related explosive compound derived from this compound:

G EthylOxalate Ethyl Oxalate NNO This compound (Precipitate) EthylOxalate->NNO Reaction with Cooling Methylamine Methylamine (Aqueous Solution) Methylamine->NNO AceticAcid Dilute Acetic Acid (Wash) NNO->AceticAcid Wash Alcohol Alcohol (Wash) AceticAcid->Alcohol PureNNO Pure this compound Alcohol->PureNNO Nitration Nitration (e.g., with N₂O₅) PureNNO->Nitration Dinitro Dinitrodimethyloxamide (Explosive Compound) Nitration->Dinitro

Frequently Asked Questions

What is the main hazard associated with this compound?

The available safety information indicates that this compound is generally an irritant. The safety data sheet classifies it with the warning signal word "Warning" and cites hazards related to skin, eye irritation, and potential respiratory irritation (H315, H319, H335) [2].

How can I improve the yield of this reaction?

The search results do not provide specific data on yield optimization. However, general principles for reactions involving amine nucleophiles and ester electrophiles can be considered:

  • Temperature Control: The procedure emphasizes carrying out the reaction with cooling [1]. This is often critical to control the reaction's exotherm, minimize side reactions, and improve the purity and yield of the precipitated product.
  • Reagent Concentration: Using a "strong methylamine solution" is specified [1]. A higher concentration likely favors the forward reaction and improves the conversion rate.

Guidance for Further Research

The information found is primarily from compound databases and a historical forum discussion referencing old literature. To build a more robust technical knowledge base, I suggest you:

  • Consult Primary Literature: Use scientific databases (like SciFinder, Reaxys) to find the original journal articles describing the synthesis, such as Ann. 76, 324 and Ann. 184, 51, which are referenced in the forum discussion [1].
  • Explore Analogous Reactions: Research the synthesis of similar compounds, such as oxamide or other N,N'-disubstituted oxamides. The principles learned can often be applied to your specific compound.
  • Focus on Purification: The documented method relies on precipitation and washing [1]. Investigating recrystallization from hot water (a solvent in which it is reported to be very soluble) [1] could be a key area for improving final product purity and yield.

References

solvent selection for N,N'-Dimethyloxamide reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Physical Properties

Understanding the basic properties of N,N'-Dimethyloxamide is the first step in solvent selection and experimental design.

Table 1: Basic Chemical Identifiers

Property Value
CAS Number 615-35-0 [1] [2]
Molecular Formula C₄H₈N₂O₂ [1] [2]
Molecular Weight 116.12 g/mol [1] [2]
Melting Point 215-217 °C [1]
SMILES CNC(=O)C(=O)NC [1]

Table 2: Detailed Physical and Thermodynamic Properties The following data, primarily calculated, can help model reaction behavior and plan purification steps like crystallization [3].

Property Value Unit
Boiling Point 499.00 K
Critical Temperature 698.04 K
Critical Pressure 4756.24 kPa
Gibbs Free Energy of Formation (ΔfG°) -96.26 kJ/mol
Enthalpy of Formation (ΔfH°gas) -244.11 kJ/mol
Enthalpy of Vaporization (ΔvapH°) 50.86 kJ/mol

Synthesis and Experimental Protocols

While direct solvent recommendations for downstream reactions are scarce, established protocols exist for synthesizing This compound itself.

Synthesis from an Oxalic Acid Ester and Methylamine This is a primary method for producing the compound [4].

  • Reaction Principle: A nucleophilic substitution where methylamine attacks the carbonyl carbon of the oxalic acid ester, displacing an alkoxide group.

    G Ester Oxalic Acid Ester (RO-CO-CO-OR) Product This compound (CH3NH-CO-CO-NHCH3) Ester->Product Nucleophilic Attack Alcohol Alcohol (ROH) Ester->Alcohol Leaving Group Amine Methylamine (CH3-NH2) Amine->Product

  • Detailed Procedure:

    • Reaction: Add the oxalic acid ester (e.g., diethyl oxalate) to a strong, cooled aqueous solution of methylamine. The product This compound will precipitate from the solution [4].
    • Work-up: Collect the solid precipitate. Wash it sequentially with dilute acetic acid and then with alcohol (e.g., ethanol) to purify [4].
    • Crystallization: Recrystallize the crude product from hot water to obtain pure This compound as needles or hexagonal leaflets. The compound is very soluble in hot water and soluble in alcohol [4].

Alternative Synthesis Routes

  • Oxidation Route: The compound can be synthesized by oxidizing 1,3,4-trimethyluracil with potassium permanganate (KMnO₄) [4].

Troubleshooting and Frequently Asked Questions

Q1: What are the primary safety considerations for this compound? While a specific Safety Data Sheet (SDS) was not available in the search results, you must consult the official SDS from your supplier before use. A related compound, N,N-Dimethylacetamide (DMA), has documented cytotoxic effects and can cause infertility in animal models, highlighting the importance of treating similar compounds with caution [5]. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses.

Q2: How should I store this compound? The product is sold "For Research Use Only," indicating it should be stored in a controlled environment. Recommended storage conditions are typically in a cool, dry place, away from incompatible substances [2].

Q3: The compound doesn't seem to dissolve in my chosen solvent. What are its solubility properties? Literature indicates it has specific solubility profiles [4]:

  • Very soluble in hot water
  • Soluble in alcohol
  • Sparingly soluble in cold water (approximately 1g in 41 parts water at 9.4°C) This suggests polar aprotic solvents might be suitable, but you should experimentally verify for your specific reaction.

Q4: Are there any known stability issues? The compound is stable enough to be sublimed when heated [4]. However, it is decomposed by alkalis into methylamine and oxalic acid, so it should be kept away from strong basic conditions [4].

Methodology for Solvent Selection

Given the lack of direct data, here is a systematic approach to selecting a solvent for your reactions with This compound:

  • Identify Reaction Type: Determine if your reaction is a substitution, condensation, oxidation, etc. The solvent must not participate in or inhibit the desired reaction.
  • Consult Polarity Data: Use the calculated logPoct/wat value of -1.522 [3]. This negative value indicates a high affinity for water over octanol, meaning This compound is a highly polar compound. Begin screening with polar solvents.
  • Experimental Solvent Screening: Test a small set of solvents with varying polarity (e.g., DMSO, DMF, acetonitrile, alcohols, water) to empirically determine the best solvent for dissolution and reaction efficiency.
  • Consider Stability: Avoid strongly alkaline solvents or reagents, as they will decompose the molecule [4].

References

optimizing reaction conditions for N,N'-Dimethyloxamide imidazole synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Protocol & Optimization

The synthesis of imidazole from N,N'-Dimethyloxamide, known as the Wallach synthesis, involves a two-step process: chlorination followed by reduction [1] [2].

The table below outlines the base experimental protocol and key parameters you can optimize for better results.

Step Reaction & Agents Key Optimizable Parameters Reported Optimal Conditions / Notes

| 1. Chlorination | this compound + Phosphorus Pentachloride (PCl₅) [1] [3] | - Molar Ratio (Oxamide : PCl₅) [3]

  • Mixing Procedure
  • Reaction Temperature & Time [3] | A molar ratio of 1:1.8 (Oxamide : PCl₅) has been used successfully [3]. | | 2. Reduction | Chlorinated Intermediate + Hydroiodic Acid (HI) [1] [2] | - Reducing Agent [1] [2]
  • Reaction Conditions | Hydroiodic acid is specified in the classical Wallach method [1] [2]. |

Troubleshooting Common Issues

The table below summarizes frequent problems, their potential causes, and solutions.

Problem Potential Causes Suggested Solutions

| Low Overall Yield | - Suboptimal molar ratios [3].

  • Incomplete reaction or side reactions.
  • Use of traditional heating. | - Precisely optimize reactant stoichiometry [3].
  • Employ microwave-assisted synthesis as a modern alternative for better yields and shorter reaction times [1]. | | Formation of By-products | - Over-chlorination.
  • Harsh reaction conditions causing decomposition. | - Carefully control temperature during chlorination [3].
  • Use milder reagents or catalysts where possible [4]. | | Difficulty in Purification | - Complex mixture of products. | - Utilize purification techniques like column chromatography or recrystallization [3]. | | Intermediate Instability | - The chlorinated intermediate is sensitive to moisture and may decompose. | - Conduct the chlorination step under anhydrous conditions.
  • Proceed to the reduction step immediately after forming the intermediate. |

Modern Synthetic Alternatives

Given the challenges with the classical Wallach route (e.g., use of corrosive PCl₅ and HI), you may consider these modern and efficient methods for synthesizing imidazole derivatives.

Method Key Features Example Protocol

| Van Leusen Synthesis [5] [6] | - Uses TosMIC (p-Toluenesulfonyl methyl isocyanide) and aldehydes.

  • Excellent for 1,4,5-trisubstituted imidazoles.
  • Generally milder conditions. | A base-induced cycloaddition between TosMIC and an aldimine in a protic solvent can yield 1,4,5-trisubstituted imidazoles [5]. | | Radiszewski Synthesis [1] [6] | - A variation of the original Debus method.
  • Uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
  • Good for 2,4,5-trisubstituted imidazoles. | A mixture of benzil, an aldehyde, and ammonium acetate in glacial acetic acid is heated to form triaryl imidazoles [7]. | | Microwave-Assisted Synthesis [1] [4] | - Dramatically reduced reaction times (minutes vs. hours).
  • Higher yields, cleaner reactions.
  • Solvent-free conditions are often possible. | 4,5-disubstituted imidazoles can be synthesized from 1,2-diketones and urotropine with ammonium acetate under solvent-free microwave irradiation [4]. |

Experimental Workflow Diagram

The following diagram illustrates the logical decision-making pathway for the Wallach synthesis and its modern alternatives, integrating both troubleshooting and optimization strategies.

cluster_opt Key Optimization Levers Start Start: this compound Imidazole Synthesis Step1 Step 1: Chlorination This compound + PCl₅ Start->Step1 Step2 Step 2: Reduction Intermediate + HI Step1->Step2 Opt1 • Molar Ratio (Oxamide:PCl₅) • Temperature & Time Step1->Opt1 Optimize Opt2 • Reducing Agent Step2->Opt2 Optimize Problem Troubleshooting: Low Yield? Step2->Problem Solution1 Optimize parameters from table Problem->Solution1 If persistent Solution2 Consider Modern Alternatives Problem->Solution2 For fundamental improvement Alt1 Van Leusen Synthesis (TosMIC + Aldehyde) Solution2->Alt1 Alt2 Radiszewski Synthesis (Dicarbonyl + Aldehyde + NH₃) Solution2->Alt2 Alt3 Microwave-Assisted Synthesis Solution2->Alt3

Frequently Asked Questions (FAQs)

Q1: Why is the molar ratio of this compound to PCl₅ critical? An incorrect molar ratio is a primary cause of low yield. A deficit of PCl₅ leads to incomplete chlorination, while an excess can promote side reactions and generate more waste, complicating purification [3].

Q2: Are there safer alternatives to Hydroiodic Acid (HI) for the reduction step? While the classical Wallach method specifies HI [1] [2], the search results do not detail alternatives for this specific reduction. A broader strategy is to bypass the Wallach route entirely in favor of modern methods like Van Leusen or microwave-assisted synthesis, which avoid highly corrosive reagents and are generally safer and more efficient [1] [4].

Q3: How can I quickly screen different reaction conditions for optimization? Microwave-assisted synthesis is ideal for rapid screening. It allows you to test different parameters like temperature, time, and stoichiometry in parallel, with reaction times often reduced to minutes instead of hours [1].

References

preventing side reactions in N,N'-Dimethyloxamide chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: N,N'-Dimethyloxamide

Here is a summary of the basic identifying and physical property information for this compound:

Property Value / Description
CAS Number 615-35-0 [1] [2]
Molecular Formula C₄H₈N₂O₂ [1] [2]
Molecular Weight 116.12 g/mol [1] [2]
Appearance White crystals or powder [1]
Purity ≥98% [1]
Melting Point 215°C to 217°C [2]
Density 1.091±0.06 g/cm³ (Predicted) [1]

Strategies for Investigating Chemical Stability

Without compound-specific data, a proactive and experimental approach is recommended. The relationship between a drug's molecular structure and its degradation pathways is a fundamental principle that can guide your investigation [3].

  • Analyze Functional Groups: Examine the structure of this compound for labile functional groups. The amide bonds, for instance, could be susceptible to hydrolysis under strongly acidic or basic conditions.
  • Review General Degradation Pathways: Common pathways include hydrolysis, oxidation, isomerization, and photodegradation [3]. You can design stress tests based on these pathways.
  • Consult Broader Literature: Look for studies on compounds with similar structural features (like other amides or oxalamides) to infer potential stability issues and preventive measures.

Suggested Experimental Approach for Stability Testing

You can establish your own stability data through a structured experimental workflow. The following diagram outlines this proactive investigative process:

Start Start: Identify this compound Structure & Functional Groups Hypothesis Formulate Hypothesis on Potential Degradation Pathways Start->Hypothesis Design Design Stress Tests Hypothesis->Design Analyze Analyze Results & Identify Degradants Design->Analyze Guide Develop Troubleshooting Guides & FAQs Analyze->Guide

Here is a detailed methodology for the "Design Stress Tests" and "Analyze Results" phases shown in the workflow:

Design Stress Tests
  • For Hydrolysis: Prepare solutions of this compound in buffers at different pH levels (e.g., pH 3, 7, and 9). Heat the solutions (e.g., to 60°C) and sample them at regular time points (e.g., 1, 3, 7 days) [3].
  • For Oxidative Degradation: Expose a solution of the compound to an oxidizing agent like hydrogen peroxide (e.g., 3%) or air under light. Keep one set of samples in the dark as a control.
  • For Photodegradation: Place solid samples and solutions in a photostability chamber that meets ICH guidelines (exposed to UV and visible light). Compare them with samples protected by foil-wrapped containers [3].
Analyze Results and Identify Degradants
  • Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of new peaks (degradants).
  • Employ Mass Spectrometry (MS) to identify the molecular weights and structures of the degradation products. This is key to confirming the degradation pathway (e.g., hydrolysis of an amide bond would show a specific mass change).

References

Basic Properties & Safety Information of N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the fundamental data for N,N'-Dimethyloxamide (CAS 615-35-0) from the search results, which is essential for establishing proper storage and handling procedures [1] [2] [3].

Property Value / Description
Molecular Formula C4H8N2O2 [1] [3] [4]
Molecular Weight 116.12 g/mol [3] [4]
Physical Form Crystals [2]
Melting Point 214 - 217 °C [1] [2] [3]
Density 1.1 ± 0.1 g/cm³ [1] [4]
Signal Word Warning [1] [2]
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1]
Precautionary Statements P261-P305 + P351 + P338 (Avoid breathing dust/fume/gas/mist/vapors; IF IN EYES: Rinse cautiously with water for several minutes) [1]
Storage Class Code 11 (Combustible Solids) [2]

Recommended Storage & Handling Workflow

The following diagram outlines the recommended procedures for storing and handling this compound based on its known properties and hazards.

Start Start: Receive this compound Storage Store in Cool, Dry Place Start->Storage Container Keep in Tightly Closed Container Storage->Container PPE Wear Appropriate PPE: Gloves, Eye Protection, Dust Mask (N95) Container->PPE FumeHood Handle in Fume Hood PPE->FumeHood Incompat Avoid Strong Oxidizing Agents FumeHood->Incompat End Stable Material for Use Incompat->End

Frequently Asked Questions

Q1: What is the recommended long-term storage condition for this compound? It should be stored in a cool, dry place [4]. As a combustible solid (Storage Class Code 11), it should be kept away from heat and ignition sources [2]. The container must be tightly closed to prevent moisture absorption or contamination.

Q2: What personal protective equipment (PPE) should be used when handling this chemical? The minimum recommended PPE includes:

  • Gloves and Eyeshields to prevent skin and eye contact, which can cause irritation [1] [5].
  • A US N95 or equivalent dust mask is specifically recommended to avoid inhaling dust, which may cause respiratory irritation [1] [5].

Q3: My solid this compound has changed color. What should I do? Discoloration suggests decomposition or contamination. Do not use the material. The batch should be properly disposed of according to institutional regulations for chemical waste. Investigate your storage conditions, particularly exposure to light or air, to prevent recurrence.

Q4: Are there any known incompatible materials? While specific incompatibilities are not listed in the search results, as a general rule for organic solids, you should avoid contact with strong oxidizing agents.

Troubleshooting Guide

Observation Potential Cause Corrective Action
Material does not melt at the expected 214-217°C Sample is impure or has decomposed. Check the purity via HPLC or NMR. Recrystallize from a suitable solvent if necessary.
Low yield or unexpected side products in reactions Material has degraded due to improper storage. Use a fresh, properly stored batch. Ensure the compound is protected from moisture.
Irritation of eyes or skin during handling Inadequate PPE used; release of dust. Move to a well-ventilated area or fume hood. Flush eyes with water or wash skin with soap and water. Seek medical attention if irritation persists. Always use full PPE.

How to Proceed Without Specific Stability Data

  • Consult the SDS: Always refer to the Material Safety Data Sheet (SDS) from your specific supplier for the most authoritative and detailed handling information.
  • Empirical Testing: For critical applications, consider conducting your own stability studies, storing small samples under different conditions (e.g., light vs. dark, with desiccant vs. without) and monitoring for changes in appearance or melting point.
  • Literature Search: A deeper search in scientific journals (e.g., via SciFinder or Reaxys) may provide more detailed decomposition studies or storage recommendations from experimental sections of research papers.

References

scale-up challenges with N,N'-Dimethyloxamide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

N,N'-Dimethyloxamide Synthesis and Properties

This compound (CAS 615-35-0) is an important chemical intermediate. The table below summarizes its key physical and chemical properties based on available data [1] [2] [3].

Property Value / Description
CAS Number 615-35-0 [4] [3]
Molecular Formula C₄H₈N₂O₂ [4] [3]
Molecular Weight 116.12 g/mol [4]
Melting Point 209-217 °C (lit.) [1] [3]
Density ~1.1-1.3 g/cm³ [1] [3]
Solubility Very soluble in hot water, soluble in alcohol [1]
Appearance Needles or hexagonal leaflets from water [1]
Stability Decomposed by alkalis to methylamine and oxalic acid [1]

Core Synthesis Methodology

The primary synthesis route involves the reaction of methylamine with an oxalic acid ester [1]. The following diagram outlines the core synthesis workflow.

synthesis_workflow start Start: Raw Materials step1 Prepare Ethyl Oxalate (Esterification of oxalic acid) start->step1 step2 Prepare Methylamine (Free-base from salt) step1->step2 step3 React with Cooling (Product precipitates) step2->step3 step4 Wash and Purify (Wash with dilute acetic acid & alcohol) step3->step4 step5 Final Product (this compound) step4->step5

The general procedure described in historical literature is as follows [1]:

  • Reaction: Add an oxalic acid ester (e.g., ethyl oxalate) to a strong, cooled aqueous methylamine solution. The product precipitates out of the solution.
  • Purification: Wash the precipitated product sequentially with dilute acetic acid and then with alcohol to obtain pure this compound.

Troubleshooting Common Issues

The table below addresses potential challenges based on the synthesis procedure and compound properties.

Problem Possible Cause Suggested Solution
Low Yield of Final Product Decomposition of ethyl oxalate during its synthesis due to high temperature [1]. Carefully control the temperature during the esterification step. Note that methyl oxalate may be easier to prepare, but methanol is restricted in some regions [1].
Difficulty Handling Methylamine Use of methylamine as a free-base from its salt can be tricky on a large scale [1]. Ensure proper ventilation and cooling. Use closed systems to contain the volatile amine.
Product Purity Issues Incomplete washing or precipitation. Follow the purification sequence precisely: wash with dilute acetic acid to remove basic impurities, followed by alcohol to remove other organic residues [1].

Nitration to Dinitrodimethyloxamide (DNDMO)

A common next step is the nitration of this compound to form the explosive compound Dinitrodimethyloxamide (DNDMO). One referenced method uses an anhydrous nitration process [1]:

  • Nitrating Agent: Dinitrogen pentoxide (N₂O₅) in carbon tetrachloride (CCl₄), in the presence of phosphorus pentoxide (P₂O₅).
  • Process: The dimethyloxamide is added to the nitration solution, causing a temperature rise. After maintaining the reaction for 20-45 minutes, the solution is filtered, and the solvents are distilled off to yield crude DNDMO [1].
  • Challenge: This is a difficult procedure to carry out in a standard laboratory due to the hazardous and moisture-sensitive reagents involved [1].

Key Limitations and Further Research

It is important to note that the most detailed synthesis information available comes from a historical forum discussion and technical data sheets [1] [3]. The provided synthesis protocol is described as a "cookbook style recipe" with limited detail [1]. For scaling up this synthesis, you would likely need to consult more comprehensive and modern organic synthesis literature or patent databases to optimize reaction parameters like molar ratios, temperature, and work-up procedures.

References

removing impurities from N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the key identifying information and physical properties for N,N'-Dimethyloxamide, which are critical for selecting and validating a purification method.

Property Details
CAS Number 615-35-0 [1] [2]
Molecular Formula C₄H₈N₂O₂ [1] [2]
Molecular Weight 116.12 g/mol [1] [2]
Melting Point 215°C to 217°C [2] (Another source lists a general melting point of 215°C [1])
Purity Available at 98% [2]

Purification Guidance Based on General Principles

Since a specific protocol is not available, here is a general approach based on standard laboratory practices for similar organic compounds:

  • Primary Recommended Method: Recrystallization

    • The most suitable method for purifying a solid compound like this compound is recrystallization [3]. The sharp melting point indicates a pure crystalline solid, which is a good candidate for this technique.
    • The process involves dissolving the crude compound in a minimal volume of a hot solvent in which it is highly soluble when hot but poorly soluble when cold. As the solution cools, pure crystals form, leaving impurities in the solvent.
    • Solvent Selection: You will need to experimentally determine an optimal recrystallization solvent. Common solvents to test include ethanol, methanol, ethyl acetate, or water, and their mixtures.
    • Verification: The known melting point (215-217°C) is your key criterion for assessing purity after recrystallization [2].
  • General Purification Workflow The following diagram outlines the general decision-making process for purifying a solid compound like this compound.

start Start: Crude this compound step1 Determine Physical State (Melting Point: 215-217°C) start->step1 step2 Select Purification Method: Recrystallization for Solids step1->step2 step3 Key Step: Solvent Screening Test solubility in hot/cold solvents step2->step3 step4 Perform Recrystallization step3->step4 step5 Assess Purity step4->step5 mptest Melting Point Analysis (Compare to 215-217°C) step5->mptest pure Pure Compound mptest->pure Sharp MP impure Impure Compound mptest->impure Broad/Depressed MP impure->step3 Try different solvent

Frequently Asked Questions

What is the first step I should take if no purification protocol exists for my compound? The first step is to gather all available physical data, exactly as shown in the table above. The melting point is especially critical, as a sharp melting point is a strong indicator of purity and confirms that recrystallization is a viable method. You should then begin small-scale trials to find a suitable recrystallization solvent.

How can I confirm the success of my purification? The most straightforward method is to check the melting point of your purified product. A pure compound will typically exhibit a sharp melting point within the literature range (215-217°C). A depressed or broad melting range indicates that impurities remain and further purification is needed [2].

References

N,N'-Dimethyloxamide vs N,N'-Diethyloxamide reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Synthesis Comparison

The table below summarizes the available data on the physical properties and synthesis of these two compounds.

Property/Aspect N,N'-Dimethyloxamide (DMO) N,N'-Diethyloxamide (DEO)
CAS Number 615-35-0 [1] [2] [3] 615-84-9 [4]
Molecular Formula C4H8N2O2 [1] [2] C6H12N2O2 [4]
Molecular Weight 116.12 g/mol [1] [2] 144.17 g/mol [4]
Melting Point 215-217°C [2] (Commercial); 340.02 K (~67°C) [1] (Calculated) 174-175°C [4]
Synthesis Role Precursor for heterocycles (e.g., Imidazoles) [5] Serendipitous byproduct [6]
Crystal Structure Information not available in search results Centrosymmetric, monoclinic P21/n [6]

Documented Reactivity and Applications

The search results highlight distinct contexts in which each compound's reactivity is documented.

  • This compound as a Deliberate Synthetic Precursor: DMO is actively used in multi-step organic synthesis. [5] details a specific protocol where it serves as the starting material for synthesizing 5-chloro-1-methyl-4-nitroimidazole, a compound with evaluated antifungal and antibacterial properties.
    • Synthesis Protocol for 5-chloro-1-methylimidazole from DMO [5]:
      • Reaction: 15 g (0.129 mol) of DMO is hand-shaken with 45 g (0.234 mol) of phosphorus pentachloride (PCl5).
      • Post-reaction: The mixture is immersed in hot water for about 12 hours.
      • Isolation: By-products are removed via vacuum distillation, and the medium is neutralized with a 10% NaOH solution.
      • Purification: The product is extracted using chloroform, which is then distilled off to isolate 5-chloro-1-methylimidazole as a liquid.
  • N,N'-Diethyloxamide as a Serendipitous Byproduct: In contrast, DEO was unexpectedly obtained during an attempt to synthesize salts of a cyclic oxime derivative (Oxyma T) [6]. Its formation is attributed to a Beckmann rearrangement of the oxime under the reaction conditions[cite [6]]. A combined crystallographic and computational study focused on its solid-state structure and non-covalent interactions, rather than its application in further synthetic reactions [6].

The following diagram illustrates the experimental workflow for synthesizing an imidazole derivative from DMO, based on the described protocol [5]:

G Start Start: Diethyloxalate and Methylamine Step1 Step 1: Aminolysis Form this compound (DMO) 59.4% yield Start->Step1 Step2 Step 2: Chlorination React DMO with PCl₅ Form 5-chloro-1-methylimidazole Step1->Step2 Step3 Step 3: Nitration React with HNO₃ and H₂SO₄ Form 5-chloro-1-methyl-4-nitroimidazole 51.94% yield Step2->Step3 App Application: Evaluate Antifungal/Antibacterial Activity Step3->App

References

analytical methods for validating N,N'-Dimethyloxamide purity

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Identification Data

The following table summarizes key physical and chemical identifiers for N,N'-Dimethyloxamide, which are fundamental for initial substance characterization [1] [2] [3].

Property Value / Description
CAS Number 615-35-0 [3] [2] [1]
Molecular Formula C4H8N2O2 [3] [2] [1]
Molecular Weight 116.12 g/mol [3] [2]
Melting Point 214-217 °C (lit.) [1] [2]
Density 1.1±0.1 g/cm³ [1]
Safety (GHS) Warning - Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) [1]

Analytical Methods for Purity Validation

Here are the specific experimental protocols identified for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

This is a primary method for assessing chemical purity and separating impurities.

  • Application: Analysis and purification of this compound using a reverse-phase (RP) HPLC method [4].
  • Detailed Protocol:
    • Column: Newcrom R1 column (low silanol activity). For faster analysis, 3 µm particle size columns are available for UPLC applications [4].
    • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [4].
    • MS-Compatibility: For mass spectrometry detection, phosphoric acid must be replaced with formic acid [4].
    • Method Scalability: The method is scalable and can be used for preparative separation to isolate impurities [4].

The workflow for this HPLC method can be summarized as follows:

Start Start HPLC Analysis Column Use Newcrom R1 Column Start->Column MobilePhase Prepare Mobile Phase: Acetonitrile, Water, Phosphoric Acid Column->MobilePhase Detection Set Detection Method MobilePhase->Detection UV UV Detection Detection->UV Standard MS MS Detection Detection->MS Replace with Formic Acid Scalability Scale for Preparatory Purification UV->Scalability MS->Scalability

Melting Point Determination

A classic and essential technique for purity validation.

  • Application: Used as a basic identity and purity test. A sharp, well-defined melting point within the expected range indicates a pure substance [1] [2].
  • Experimental Protocol:
    • Load a small sample of the dry solid into a sealed capillary tube.
    • Place the tube in a melting point apparatus.
    • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute).
    • Observe and record the temperature range at which the sample completely melts. The expected range for a pure compound is 214-217 °C [1] [2].

Conformational Analysis and Theoretical Data

Beyond purity validation, one study provides insight into the molecular structure of this compound, which can be relevant for understanding its physical and chemical behavior.

  • Method: CNDO/2 computational method (Complete Neglect of Differential Overlap) for energy optimization [5] [6].
  • Key Finding: The lowest energy conformation was calculated to feature a planar dimethylamide group, twisted approximately 80.5 degrees around the central C-C bond relative to the other amide group [5] [6].
  • Other Data: Additional calculated thermodynamic properties (e.g., standard enthalpy of formation, heat of vaporization) are available in the search results, which were derived using the Joback method [7].

Summary and Recommendations

The search results provide a starting point for analytical methods, particularly highlighting HPLC with UV or MS detection and melting point determination as core techniques for validating this compound purity.

To build a comprehensive comparison guide as you intended, I suggest seeking out additional information on the following:

  • More HPLC Parameters: Specific details like flow rate, injection volume, gradient program, and run time from the method's certificate of analysis.
  • Alternative Techniques: Data from other common pharmacopeial methods such as Karl Fischer titration for water content, ICP-MS for elemental impurities, or 1H/13C NMR for structural confirmation and quantitative purity analysis.

References

N,N'-Dimethyloxamide vs DMF in organic synthesis applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

Property N,N'-Dimethyloxamide N,N-Dimethylformamide (DMF)
CAS Number 615-35-0 [1] [2] 68-12-2 [3]
Molecular Formula C4H8N2O2 [1] [2] C3H7NO
Molecular Weight (g/mol) 116.12 [2] -
Physical State (at RT) Solid [1] Liquid
Melting Point 214-217 °C [1] [2] -
Boiling Point - High (≈150°C at 760 mmHg)
Density (g/cm³) 1.1±0.1 [1] -
Primary Application Chemical reagent (e.g., building block) [1] "Universal" polar aprotic solvent [4]
Key Hazard Statements H315, H319, H335 (Causes skin/eye irritation, may cause respiratory irritation) [1] Reproductive toxicity, toxic to organs [5]

Key Differentiating Factors

The table highlights that these two chemicals are fundamentally different in form and function.

  • Physical State and Utility: this compound is a solid with a high melting point, indicating its primary use as a reactant or building block in synthesis (e.g., for preparing specific ligands or compounds) [1]. In contrast, DMF is a high-boiling liquid, a classic characteristic of a polar aprotic solvent used to dissolve reagents and facilitate reactions [4].
  • Role in Synthesis: DMF is a workhorse solvent prized for its ability to dissolve a wide range of compounds, including salts. It is particularly favored for nucleophilic substitution (SN2) and palladium-catalyzed cross-coupling reactions because it does not hydrogen-bond to nucleophiles, thus enhancing reaction rates [5].
  • Health and Regulatory Concerns: DMF, along with other dipolar aprotic solvents like DMAc and NMP, faces significant regulatory pressure due to serious health concerns, including reproductive toxicity [5]. The European Union's REACH regulation has classified them as "substances of very high concern" (SVHC), with restrictions on DMF use effective from December 2023 [5]. This is a major driver for the search for safer alternatives.

Guidance for Experimental Comparison

Since direct performance data is unavailable, you can design experiments to evaluate these chemicals for your specific application. Below is a proposed workflow for this evaluation.

G start Start: Identify Target Application a1 Define Evaluation Criteria start->a1 a2 Design Experimental Workflow a1->a2 sc1 For this compound: • Reaction yield as a reactant • Purity of product • Optimal stoichiometry a1->sc1 sc2 For DMF (Solvent Control): • Reaction rate & conversion • Product solubility & isolation • Reusability/Recycling potential a1->sc2 sc3 For Alternative Solvents: (Cyrene, 2-MeTHF, etc.) • Performance vs. DMF • EHS & sustainability score a1->sc3 For solvent replacement w1 1. Select Benchmark Reaction (e.g., SN2, Cross-Coupling) a2->w1 a3 Execute & Analyze a4 Document & Conclude a3->a4 w2 2. Parallel Testing Run reaction with each solvent/reagent system w1->w2 w3 3. Monitor Reaction TLC, GC, HPLC, etc. w2->w3 w4 4. Work-up & Isolation Purify and weigh product w3->w4 w5 5. Analyze Results Calculate yield, purity, etc. w4->w5 w5->a3

Defining Evaluation Criteria:

  • For this compound as a Reactant: The key metrics are reaction yield and the purity of the resulting product when it is used as a building block [1].
  • For DMF as a Solvent (and Alternatives): The focus should be on reaction rate, conversion efficiency, and the ease of product solubility and isolation [5]. Given regulatory pressures, also evaluate environmental, health, and safety (EHS) profiles and sustainability of any solvent [5].

Experimental Workflow:

  • Select a Benchmark Reaction: Choose a transformation where DMF is commonly used, such as a nucleophilic substitution (SN2) or a palladium-catalyzed cross-coupling [5].
  • Parallel Testing: Run the reaction using this compound as a reactant (if applicable) and, separately, use DMF and potential alternative solvents as the reaction medium for comparison.
  • Monitor and Isolate: Use standard analytical techniques (TLC, GC, HPLC) to monitor reaction progress. Isolate and purify the final product.
  • Analyze and Conclude: Calculate and compare the yield, purity, and other relevant metrics to draw a conclusion about the performance of each system.

Promising Alternatives to DMF

Given the push against traditional dipolar aprotic solvents, researchers are actively investigating greener alternatives. While this compound is not a direct solvent replacement, other chemicals are emerging as promising candidates [5].

  • Dihydrolevoglucosenone (Cyrene): This is a bio-based, biodegradable solvent derived from cellulose. Its dielectric constant is comparable to DMF, making it a suitable candidate for electrochemical applications and organic synthesis as a direct replacement for DMF, NMP, and DMAc [6].
  • Dimethyl Carbonate (DMC): This solvent has been noted for its growing uptake as a more sustainable alternative in process chemistry [5].
  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, this ether is increasingly featured in process-scale publications as a preferable alternative to traditional ethers like 1,4-dioxane [5].

References

HPLC analysis method for N,N'-Dimethyloxamide quantification

Author: Smolecule Technical Support Team. Date: February 2026

Documented Method for N,N'-Dimethyloxamide

A specific reverse-phase HPLC method for analyzing This compound is detailed in the table below [1].

Parameter Specification
Analytical Column Newcrom R1 (Reverse-phase with low silanol activity)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS-compatible Alternative Replace Phosphoric Acid with Formic Acid
Particle Size Options Standard and faster 3 µm UPLC particles available
Applications Analytical separation, scalable preparative isolation, and pharmacokinetics

Comparison of HPLC Quantification Strategies

For your comparison guide, the following advanced quantification strategies are highly relevant to researchers. The table below contrasts a conventional approach with a more modern technique.

Quantification Method Principle Key Requirements Advantages / Applications
Conventional Absolute Calibration [2] [3] Direct comparison of analyte response to a calibration curve from a reference standard. A certified reference material (CRM) identical to the analyte, with known, high purity. Standard method; widely used and understood.
Relative Molar Sensitivity (RMS) [2] Quantifies analyte using the response factor (RMS) of a different, readily available CRM. Exact RMS value between the analyte and a non-analyte CRM (e.g., caffeine). Does not require an identical analyte standard; faster, more efficient, and reduces cost while maintaining high reliability [2].
Stability-Indicating Method [3] Validated to accurately measure analyte amidst potential degradants and impurities. Demonstration of specificity through forced degradation studies and peak purity tests. Essential for pharmaceutical analysis; ensures method reliability throughout a product's shelf life [3].

Experimental Workflows

Based on the search results, here are the generalized workflows for two key approaches.

Start Start Method Development SamplePrep Sample Preparation (Filtration, Extraction, etc.) [4] Start->SamplePrep ColumnSelect Column & Mobile Phase Selection (e.g., Newcrom R1, C18, RP-Amide [1] [5]) SamplePrep->ColumnSelect Specificity Specificity & Forced Degradation (Separate analyte from impurities/degradants) [3] ColumnSelect->Specificity Calibration Establish Calibration Curve (Absolute or RMS Method) [2] Specificity->Calibration Validation Method Validation (Accuracy, Precision, etc.) [3] Calibration->Validation End Validated HPLC Method Validation->End

Diagram 1: Generalized HPLC Method Development & Validation Workflow. This flowchart outlines the key stages in developing a reliable HPLC method, from initial sample preparation to final validation [4] [3].

RMS_Start Start RMS Quantification Prepare_CRM Prepare Calibration Solutions of a Non-Analyte CRM (e.g., Caffeine) [2] RMS_Start->Prepare_CRM Prepare_Analyte Prepare Calibration Solutions of the Target Analyte RMS_Start->Prepare_Analyte Run_HPLC Run HPLC Analysis for Both Sets of Solutions Prepare_CRM->Run_HPLC Prepare_Analyte->Run_HPLC Calculate_Slopes Calculate Slope of Calibration Curve for Each Run_HPLC->Calculate_Slopes Compute_RMS Compute RMS Value RMS = Slope_Analyte / Slope_CRM [2] Calculate_Slopes->Compute_RMS Quantify_Unknown Quantify Unknown Samples Using CRM Curve and RMS Value [2] Compute_RMS->Quantify_Unknown

Diagram 2: Workflow for Quantification using Relative Molar Sensitivity (RMS). This diagram illustrates the process of using a relative molar sensitivity factor for quantification, which eliminates the need for an identical analyte reference material [2].

Method Selection and Development Insights

Successful HPLC analysis depends on several key factors beyond a single documented method.

  • Column Chemistry is Crucial: The choice of column significantly impacts separation. While a C18 column is a common starting point, alternative chemistries like RP-Amide or specialized phases like Newcrom R1 can provide better selectivity, peak shape, and resolution for specific analytes, as demonstrated in separations of sialic acids and this compound [1] [5].
  • Systematic Method Development: A robust approach involves scouting different column and mobile phase conditions, optimizing for resolution and speed, and finally validating the method's robustness and reproducibility [4]. For regulated environments like pharmaceuticals, full validation demonstrating accuracy, precision, specificity, and other parameters is mandatory [3].
  • Consider Detection Options: If the target analyte lacks a strong chromophore (like this compound), UV detection may not be ideal. In such cases, an Evaporative Light Scattering Detector (ELSD) can be a superior universal detection alternative, as it enables gradient elution and detects non-UV absorbing compounds [6].

The provided method for this compound on a Newcrom R1 column offers a direct starting point. For a comprehensive comparison guide, exploring the performance of this method against others using different columns (C18, RP-Amide) and the modern RMS quantification technique would be valuable avenues for further experimental investigation.

References

spectroscopic characterization of N,N'-Dimethyloxamide

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information of N,N'-Dimethyloxamide

The table below summarizes the key identifiers and properties of this compound found in the search results:

Property Details
CAS Registry Number 615-35-0 [1] [2]
Molecular Formula C4H8N2O2 [1] [2]
Molecular Weight 116.12 g/mol [1] [2]
IUPAC Name N1,N2-Dimethylethanediamide [2]
LogP -1.11 [2]
Related Compound (Oxamide) CAS 471-46-5. Serves as a parent compound reference [3].

Available Characterization Data and Methods

The search results point to several spectroscopic and analytical techniques that can be used for characterization, though detailed data is limited.

  • Infrared (IR) Spectroscopy: An IR spectrum for this compound in the gas phase is available in the NIST/EPA Gas-Phase Infrared Database [1]. This can be used to identify characteristic functional group vibrations.
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method for analyzing this compound has been developed. The mobile phase consists of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) [2].
  • Conformational Analysis: Research has been conducted on the molecular conformation of this compound using computational methods (CNDO/2 algorithm) to perform energy optimization with respect to its internal dihedral angles [4].

Experimental Workflow for Characterization

For a researcher aiming to fully characterize this compound, the following integrated workflow, based on the gathered information, is recommended. The diagram below outlines the key steps and the logical relationship between different analytical techniques.

Start Sample of This compound HPLC HPLC Separation • Check purity • Isolate impurities • Mobile phase: MeCN/H2O/H3PO4 Start->HPLC NMR Nuclear Magnetic Resonance (NMR) • 1H & 13C NMR to confirm structure and purity Start->NMR IR Infrared (IR) Spectroscopy • Identify functional groups • Gas-phase spectrum available (NIST Database) Start->IR Comp Computational Analysis • Conformational study • Energy optimization (CNDO/2 method) Start->Comp MS Mass Spectrometry (MS) • Confirm molecular weight • Analyze fragmentation pattern Result Comprehensive Spectroscopic Characterization MS->Result HPLC->MS MS-compatible method available HPLC->Result NMR->Result IR->Result Comp->Result

How to Proceed Further

The current search results lack the detailed quantitative data (e.g., specific IR absorption frequencies, NMR chemical shifts, retention times) needed for a formal guide. To acquire this information, I suggest you:

  • Consult Specialized Databases: Directly access the NIST Chemistry WebBook [1] to retrieve the digitized IR spectrum and its peak list.
  • Review Original Research: The conformational analysis study mentioned [4] is likely published in a scientific journal. Finding the full text may provide more detailed methodological and results data.
  • Perform a Broad Literature Search: Use scientific databases (e.g., SciFinder, Reaxys, PubMed) to search for "This compound" in combination with specific techniques like "NMR spectroscopy" or "mass spectrometry".

References

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XLogP3

-0.7

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

615-35-0

Wikipedia

N,N'-dimethyloxamide

Dates

Last modified: 08-15-2023

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